5-Amino-2-methylnicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJSHAJEEDGWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652880 | |
| Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092286-36-6 | |
| Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis and Characterization of 5-Amino-2-methylnicotinic Acid: A Key Pharmaceutical Building Block
Abstract
5-Amino-2-methylnicotinic acid (CAS: 1092286-36-6) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its pyridine core, substituted with amino, methyl, and carboxylic acid groups, offers multiple reactive sites for the synthesis of complex molecular architectures. This guide provides a detailed examination of a robust synthetic pathway to this compound, starting from a commercially available precursor. Furthermore, it establishes a comprehensive characterization protocol employing modern analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC), to ensure the identity, purity, and quality of the final compound. This document is intended for researchers and scientists in pharmaceutical and chemical development, offering field-proven insights into the practical aspects of its preparation and validation.
Introduction: The Strategic Importance of this compound
This compound, with the molecular formula C₇H₈N₂O₂, is a strategically important intermediate in the synthesis of various bioactive compounds.[1] The unique arrangement of its functional groups—a nucleophilic amino group, a directing methyl group, and a versatile carboxylic acid handle—makes it an invaluable scaffold. Its derivatives are explored for therapeutic applications, particularly in the treatment of inflammatory and neurological disorders.[1]
The aminonicotinic acid framework is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active agents. The amino group often serves as a key hydrogen bond donor or as a point for amide or sulfonamide linkage, while the carboxylic acid can engage in salt bridges or be converted into esters and amides to modulate pharmacokinetic properties. Understanding its synthesis and characterization is therefore critical for its effective application in drug discovery pipelines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1092286-36-6 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Primary Applications | Pharmaceutical & Agrochemical Intermediate | [1] |
Synthesis Pathway: A Multi-Step Approach
While various methods exist for the synthesis of substituted nicotinic acids, a direct, one-pot synthesis of this compound is not prominently documented. Therefore, a robust and logical multi-step pathway is proposed, starting from the readily available precursor, ethyl 2-methylnicotinate. This pathway involves three key transformations: nitration, reduction, and hydrolysis.
The rationale for this pathway is based on established pyridine chemistry. The pyridine ring is first activated by the ester group and deactivated towards electrophilic substitution, but nitration can be achieved under forcing conditions. The nitro group is a versatile precursor to the amine via standard reduction methodologies. Finally, saponification of the ethyl ester yields the target carboxylic acid.
Step 1: Synthesis of Ethyl 2-methyl-5-nitronicotinate (Nitration)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add ethyl 2-methylnicotinate to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it separately. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield the crude nitro-ester.
Step 2: Synthesis of Ethyl 5-amino-2-methylnicotinate (Reduction)
-
Reaction Setup: To a round-bottom flask, add the crude ethyl 2-methyl-5-nitronicotinate and ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress is monitored by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude amino-ester.
Step 3: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Dissolve the crude ethyl 5-amino-2-methylnicotinate in a mixture of ethanol and water in a round-bottom flask.
-
Saponification: Add a 2M solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-3 hours.
-
Neutralization: After cooling to room temperature, acidify the reaction mixture by the slow addition of 2M hydrochloric acid (HCl) until the pH is approximately 6-7. The target compound will precipitate out of the solution.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the final product meets the required specifications.
References
5-Amino-2-methylnicotinic acid chemical properties and reactivity
An In-depth Technical Guide to 5-Amino-2-methylnicotinic Acid: Chemical Properties and Reactivity
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted pyridine carboxylic acid derivative. Its molecular framework, featuring a pyridine ring functionalized with an amino group, a carboxylic acid, and a methyl group, makes it a versatile building block in various fields of chemical synthesis. The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development and material science. This molecule serves as a key intermediate in the synthesis of bioactive compounds for potential therapeutic applications, including the treatment of inflammatory and neurological disorders, as well as in the development of agrochemicals and materials.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| CAS Number | 1092286-36-6 | [2] |
| Appearance | Solid (form) | |
| Predicted pKa | 4.95 ± 0.20 (for ethyl ester) | [3] |
| Solubility | Likely sparingly soluble in water and soluble in organic solvents. | Inferred from related compounds |
Note: Some properties are for closely related isomers or derivatives as direct experimental data for this specific compound is limited in the provided search results.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for determining the molecular structure.
-
¹H NMR : The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups. For a related compound, 2-amino-6-methylnicotinic acid, the ¹H-NMR spectrum in DMSO-d₆ shows a methyl signal at 2.28 ppm, an aromatic proton at 6.44 ppm, broad signals for the amino protons between 6.82-7.44 ppm, and another aromatic proton at 7.92 ppm.[4]
-
¹³C NMR : The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carboxylic carbon, the aromatic carbons, and the methyl carbon. For the related 2-methylnicotinic acid, ¹³C NMR data is available and can be used as a reference.[5]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[6] Key expected vibrational bands include:
-
O-H stretch from the carboxylic acid (broad, ~2500-3300 cm⁻¹)
-
N-H stretches from the amino group (~3300-3500 cm⁻¹)
-
C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)
-
C=C and C=N stretches from the pyridine ring (~1400-1600 cm⁻¹)
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7] The exact mass can be used to verify the molecular formula.
Synthesis and Purification
General Synthetic Approach
A plausible synthetic pathway for this compound could involve a multi-step process starting from a suitably substituted pyridine precursor.
Caption: A generalized workflow for the synthesis of this compound.
Example Experimental Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid
This protocol for a related isomer illustrates a potential synthetic strategy involving amination and hydrolysis.[4]
-
Amination : 2-chloro-3-cyano-6-picoline is reacted with 28% aqueous ammonia in an autoclave at 170°C for 7 hours.
-
Work-up : The reaction mixture is cooled, and excess ammonia is removed under reduced pressure.
-
Hydrolysis : Potassium hydroxide is added to the reaction mixture, and it is heated at 100°C for 3 hours.
-
Purification : The solution is cooled, and the pH is adjusted to 4-5 with 4N hydrochloric acid to precipitate the product. The resulting crystals are filtered and washed with water.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups: the amino group, the carboxylic acid, and the pyridine ring.
Caption: Reactivity map of this compound's functional groups.
Reactions of the Amino Group
The amino group is a nucleophilic center and can undergo various reactions:
-
Diazotization : Reaction with nitrous acid (HONO) at low temperatures can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -X, -CN).
-
Acylation : The amino group can be acylated using acid chlorides or anhydrides to form amides.
-
Alkylation : It can also undergo alkylation, although over-alkylation can be an issue.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is acidic and can be deprotonated by bases. It can also undergo nucleophilic acyl substitution:
-
Esterification : Reaction with an alcohol in the presence of an acid catalyst yields an ester.
-
Amide Formation : Activation of the carboxylic acid (e.g., with a coupling agent or conversion to an acid chloride) followed by reaction with an amine forms an amide.
-
Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The amino group activates the ring towards electrophilic attack, while the carboxylic acid and the ring nitrogen deactivate it. The overall reactivity will depend on the reaction conditions.
Stability and Degradation
The stability of this compound is an important consideration for its storage and handling. Similar to other amino-substituted aromatic acids like 5-aminosalicylic acid, it may be susceptible to degradation, particularly through oxidation.[10]
-
Oxidative Degradation : The amino group makes the aromatic ring susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.
-
pH Stability : The stability of the compound in solution is likely pH-dependent. For instance, 5-aminolevulinic acid degradation is significantly inhibited at a pH below 5.[11][12]
-
Storage Conditions : To ensure stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[13]
Analytical Methods
Accurate and robust analytical methods are necessary for the quantification and quality control of this compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation, identification, and quantification of amino acids and related compounds.[14] Reversed-phase HPLC with UV detection is a common method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying the compound in complex matrices.[15]
-
Ion-Exchange Chromatography : This technique separates molecules based on their net charge and is a gold standard for amino acid analysis.[16]
Example Experimental Protocol: HPLC Analysis
-
Sample Preparation : A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the compound has maximum absorbance.
-
-
Quantification : The concentration of the compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Applications
This compound is a valuable intermediate in several areas of chemical research and development:
-
Pharmaceuticals : It serves as a building block for the synthesis of new drug candidates. Its structure is useful for creating molecules with potential therapeutic activities, especially in the areas of inflammatory and neurological disorders.[1]
-
Agrochemicals : The compound is used in the development of new pesticides and herbicides.[1]
-
Material Science : It can be employed in the synthesis of novel organic materials with specific electronic or optical properties.[1]
Safety Information
While specific safety data for this compound is not detailed in the search results, related compounds like 5-aminonicotinic acid are classified with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[17] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum [chemicalbook.com]
- 8. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 10. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 17. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Biological Potential of 5-Amino-2-methylnicotinic Acid and Its Derivatives
This guide provides an in-depth technical exploration of 5-Amino-2-methylnicotinic acid, a versatile heterocyclic scaffold. While direct biological activity data for the core molecule is limited in publicly available literature, its significance as a key intermediate in the synthesis of a wide array of bioactive compounds is well-established.[1] This document will delve into the known biological activities of its principal derivatives, offering insights for researchers, scientists, and professionals in drug development and agrochemical research.
Introduction to the this compound Scaffold
This compound belongs to the pyridine carboxylic acid family, a class of compounds that includes the essential vitamin B3 (niacin). The unique arrangement of its functional groups—a carboxylic acid, an amino group, and a methyl group on the pyridine ring—makes it a valuable starting material for creating diverse and complex molecules. Its structural attributes are leveraged to synthesize compounds with potential therapeutic applications, particularly in the management of inflammatory and neurological disorders.[1] Furthermore, this scaffold is utilized in the development of agrochemicals such as pesticides and herbicides.[1]
This guide will focus on the biological activities of key derivatives synthesized from this compound, highlighting its role as a foundational element in the discovery of novel therapeutic and agricultural agents.
Physicochemical Properties and Synthesis
A foundational understanding of the physicochemical properties and synthetic routes is crucial for the exploration of any chemical scaffold.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Predicted pKa | 4.95 ± 0.20[2] |
| Appearance | Solid[3] |
Synthetic Pathways
The synthesis of this compound and its esters often involves multi-step reactions. A common strategy involves the modification of a pre-existing pyridine ring. For instance, the synthesis of related 5-amino nicotinic acid derivatives can start from 6-chloro-5-nitro nicotinic ester. A nucleophilic aromatic substitution (SNAr) reaction can introduce various side chains, followed by the reduction of the nitro group to an amino group.[4] The final step often involves the hydrolysis of the ester to yield the carboxylic acid.[4]
Caption: Generalized synthetic workflow for 5-amino-nicotinic acid derivatives.
Biological Activities of Key Derivatives
The true potential of the this compound scaffold is revealed through the diverse biological activities of its derivatives.
Anti-diabetic Potential: α-Amylase and α-Glucosidase Inhibition
Derivatives of 5-aminonicotinic acid have been investigated as potential inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion.[4] Inhibition of these enzymes can help manage postprandial hyperglycemia in type 2 diabetes.
In a study of 5-amino nicotinic acid derivatives, compounds with a meta-substituted phenyl ring connected via a sulfur bridge to the pyridine core demonstrated notable inhibitory activity.[4] Specifically, certain ether derivatives exhibited significant α-glucosidase inhibition with IC₅₀ values in the micromolar range.[4]
Table of α-Glucosidase Inhibition by 5-Amino Nicotinic Acid Derivatives
| Compound | Substituent | IC₅₀ (µM) |
| 35 | O-(p-Cl-Ph) | 32.9 ± 2.8 |
| 39 | O-(p-OMe-Ph) | 26.4 ± 2.0 |
| Data sourced from a study on nicotinic acid derivatives as novel noncompetitive α-amylase and α-glucosidase inhibitors.[4] |
Antimicrobial Activity
Nicotinic acid and its derivatives have a long history of investigation for their antimicrobial properties.[5]
-
Antibacterial Activity : Certain acylhydrazone derivatives of nicotinic acid have shown very high antibacterial effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis.[5] Another derivative was effective against the MRSA strain of Staphylococcus aureus with an MIC of 7.81 µg/mL.[5]
-
Antifungal Activity : While the acylhydrazone derivatives of nicotinic acid were more potent against bacteria, their cyclized counterparts, 3-acetyl-1,3,4-oxadiazoline derivatives, displayed stronger activity against fungal strains.[5] One such derivative with a 5-nitrofuran substituent was active against all tested strains, with notable efficacy against Candida albicans and Candida parapsilosis (MIC = 15.62 µg/mL).[5]
Metabolic Regulation: NNMT Inhibition
A derivative of 5-aminonicotinic acid, 5-amino-1MQ, has been identified as a selective and membrane-permeable small molecule inhibitor of nicotinamide N-methyltransferase (NNMT).[6] NNMT is an enzyme involved in metabolism, and its inhibition has been explored as a therapeutic strategy for obesity and related metabolic disorders.
In a proof-of-concept in vivo study, systemic treatment of diet-induced obese (DIO) mice with 5-amino-1MQ resulted in a progressive loss of body weight.[6] This suggests that derivatives of 5-aminonicotinic acid could be promising candidates for the development of novel treatments for metabolic diseases.[6]
Caption: Mechanism of action for 5-amino-1MQ in metabolic regulation.
Experimental Protocols
The following are representative methodologies for evaluating the biological activities of this compound derivatives.
In Vitro Enzyme Inhibition Assay (α-Glucosidase)
This protocol is based on the general principles of enzyme inhibition assays.
-
Preparation of Solutions :
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the enzyme solution and different concentrations of the test compound.
-
Incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG solution.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
Acarbose can be used as a positive control.
-
-
Data Analysis :
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation :
-
Prepare a standardized inoculum of the bacterial strain to be tested (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare serial dilutions of the test compound in the broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation :
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC :
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Future Directions and Conclusion
While the direct biological activity of this compound remains an area for further investigation, its role as a versatile scaffold for generating novel bioactive compounds is undeniable. The diverse activities of its derivatives, ranging from anti-diabetic and antimicrobial to metabolic regulation, underscore the potential of this chemical class in drug discovery and development.
Future research should focus on:
-
Exploring the direct biological activities of this compound itself through broad-spectrum screening.
-
Expanding the library of derivatives to further probe the structure-activity relationships for various biological targets.
-
Conducting in vivo studies for the most promising derivatives to evaluate their efficacy and safety profiles.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl 2-amino-5-methylnicotinate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 5-Amino-2-methylnicotinic Acid
Introduction to 5-Amino-2-methylnicotinic Acid: A Molecule of Latent Potential
This compound is a heterocyclic compound belonging to the pyridine carboxylic acid family. Its known utility is primarily as a key intermediate in the synthesis of a variety of bioactive compounds and drugs.[1] Structurally, it is a derivative of nicotinic acid (Vitamin B3), a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). While its application in the synthesis of molecules for inflammatory and neurological disorders is noted, a detailed, publicly available account of its intrinsic mechanism of action at the molecular level is conspicuously absent from the scientific literature.[1]
This guide addresses this knowledge gap by proposing a scientifically plausible mechanism of action for this compound. Based on its structural analogy to the nicotinamide component of NAD+, we hypothesize that this compound functions as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. This document will provide a comprehensive overview of this hypothesized mechanism, grounded in the established principles of DNA damage repair and the function of PARP inhibitors. Furthermore, it will serve as a practical guide for researchers, offering detailed experimental protocols to rigorously test this hypothesis.
Hypothesized Mechanism of Action: Competitive Inhibition of PARP
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways, collectively known as the DNA Damage Response (DDR). A key player in the DDR is the family of Poly(ADP-ribose) polymerase (PARP) enzymes, with PARP-1 being the most abundant and well-studied member.[2]
PARP-1 is a critical sensor of DNA single-strand breaks (SSBs).[2][3] Upon detecting an SSB, PARP-1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process termed PARylation.[4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB through the Base Excision Repair (BER) pathway.[5][6]
The catalytic activity of PARP enzymes is critically dependent on NAD+.[7][8][9][10] The nicotinamide moiety of NAD+ is the direct substrate for the PARP-catalyzed reaction. We postulate that the structural similarity of this compound to nicotinamide allows it to bind to the catalytic domain of PARP, competitively inhibiting the binding of NAD+ and thereby preventing PARylation. This inhibition of PARP activity would disrupt the efficient repair of SSBs.[3][6]
Caption: Hypothesized PARP-1 inhibition by this compound.
The Principle of Synthetic Lethality: A Therapeutic Window
The therapeutic potential of PARP inhibitors is exquisitely demonstrated by the concept of synthetic lethality.[1][11][12] Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability.[13][14]
In the context of cancer therapy, PARP inhibitors exploit synthetic lethality in tumors harboring defects in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair.[15][16][17][18] The HR pathway is a high-fidelity mechanism for repairing DSBs, which can arise when SSBs are not repaired and are encountered by the replication machinery.[3] Genes such as BRCA1 and BRCA2 are critical components of the HR pathway.[19][20][21]
In a healthy cell, if PARP is inhibited, the resulting SSBs can still be repaired by the functional HR pathway after they are converted to DSBs during replication. Conversely, in a cell with a non-functional HR pathway (e.g., due to BRCA1/2 mutations), the cell is heavily reliant on PARP-mediated SSB repair to prevent the formation of DSBs. When PARP is inhibited in these HR-deficient cells, the accumulation of unrepaired SSBs leads to the formation of DSBs that cannot be accurately repaired.[3][13] This leads to genomic instability and ultimately, cell death.[22] This selective killing of cancer cells with HR deficiency, while sparing normal cells, provides a powerful therapeutic window for PARP inhibitors.[12]
References
- 1. cancerdata.ucd.ie [cancerdata.ucd.ie]
- 2. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide Adenine Dinucleotide | NAD+ Structure & Functions | Study.com [study.com]
- 8. acs.org [acs.org]
- 9. NAD+ | β-Nicotinamide Adenine Dinucleotide | coenzyme | TargetMol [targetmol.com]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homologous recombination - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Frontiers | Homologous Recombination Subpathways: A Tangle to Resolve [frontiersin.org]
- 18. mskcc.org [mskcc.org]
- 19. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 21. BRCA mutations and PARP inhibitors – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 22. cancerresearchuk.org [cancerresearchuk.org]
A Technical Guide to the Predicted Spectroscopic Profile of 5-Amino-2-methylnicotinic Acid
Introduction
5-Amino-2-methylnicotinic acid is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the aminopyridine core, are prevalent in a wide array of biologically active compounds. A thorough understanding of its chemical identity and purity is paramount for its application in synthesis and biological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such novel molecules.
This guide provides an in-depth, predictive analysis of the spectroscopic data for this compound. Due to a scarcity of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous molecules to construct a reliable, theoretical spectroscopic profile. This approach is designed to offer researchers a robust reference for the identification and characterization of this compound in a laboratory setting.
Molecular Structure and Predicted Spectroscopic Behavior
The arrangement of the amino, methyl, and carboxylic acid functional groups on the pyridine ring dictates the molecule's electronic and magnetic environment, which in turn governs its interaction with different forms of electromagnetic radiation. The amino group at the 5-position and the methyl group at the 2-position are both electron-donating groups, which are expected to increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to these substituents. This electronic effect will manifest as characteristic shifts in the NMR spectra and influence the vibrational modes observed in the IR spectrum.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Predicted Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the methyl protons, the amino protons, and the carboxylic acid proton. The electron-donating effects of the amino and methyl groups will cause an upfield shift (to a lower ppm value) of the ring protons compared to unsubstituted nicotinic acid.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.0 - 7.2 | Doublet | ~2-3 | This proton is meta-coupled to H-6. It is expected to be shifted upfield due to the ortho amino group's strong electron-donating effect. |
| H-6 | ~7.8 - 8.0 | Doublet | ~2-3 | This proton is meta-coupled to H-4. It is expected to be the most downfield of the ring protons due to its proximity to the ring nitrogen. |
| CH₃ | ~2.4 - 2.6 | Singlet | N/A | The methyl group protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring. |
| NH₂ | ~4.5 - 5.5 | Broad Singlet | N/A | The chemical shift of amine protons can vary significantly and is often broad due to quadrupole effects and exchange with trace amounts of water. |
| COOH | ~12.0 - 13.0 | Broad Singlet | N/A | The carboxylic acid proton is highly deshielded and its signal is typically broad. Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear. |
¹³C NMR Spectroscopy: Predicted Resonances
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The positions of the substituents will lead to a unique set of chemical shifts for the six pyridine ring carbons and the two carbons of the methyl and carboxylic acid groups.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155 - 160 | This carbon, bearing the methyl group, is expected to be significantly downfield due to its proximity to the nitrogen and the substituent effect. |
| C-3 | ~120 - 125 | The position of the carboxylic acid group will influence the chemical shift of this carbon. |
| C-4 | ~125 - 130 | This carbon is expected to be influenced by the adjacent amino group. |
| C-5 | ~140 - 145 | The carbon attached to the amino group will be shifted downfield. |
| C-6 | ~145 - 150 | This carbon, adjacent to the ring nitrogen, will be one of the more downfield signals. |
| CH₃ | ~20 - 25 | A typical chemical shift for a methyl group attached to an aromatic system. |
| COOH | ~165 - 170 | The carboxylic acid carbonyl carbon will be the most downfield signal in the spectrum. |
Infrared (IR) Spectroscopy: Predicted Absorption Bands
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in this compound.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3500-3300 | N-H Stretch | Primary Amine | A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds. |
| 3300-2500 | O-H Stretch | Carboxylic Acid | A very broad band is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. |
| 3100-3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the pyridine ring. |
| 2950-2850 | C-H Stretch | Methyl | Stretching vibrations of the C-H bonds of the methyl group. |
| ~1700 | C=O Stretch | Carboxylic Acid | A strong absorption band characteristic of the carbonyl group. |
| 1620-1580 | C=C & C=N Stretch | Aromatic Ring | Characteristic ring stretching vibrations of the pyridine moiety. |
| 1640-1550 | N-H Bend | Primary Amine | Bending vibration of the amino group. |
| 1300-1000 | C-O Stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |
Mass Spectrometry (MS): Predicted Fragmentation
In mass spectrometry, this compound is expected to show a clear molecular ion peak. The fragmentation pattern will likely involve the loss of small, stable molecules such as water, carbon monoxide, and carbon dioxide from the carboxylic acid group.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Rationale |
| 152 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₂O₂). |
| 135 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 107 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |
| 79 | [C₅H₄N]⁺ | A fragment corresponding to the pyridine ring after loss of substituents. |
digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4"];M [label="[M]⁺\nm/z = 152"]; M_OH [label="[M-OH]⁺\nm/z = 135"]; M_COOH [label="[M-COOH]⁺\nm/z = 107"]; Py_ring [label="[C₅H₄N]⁺\nm/z = 79"];
M -> M_OH [label="-OH"]; M -> M_COOH [label="-COOH"]; M_COOH -> Py_ring [label="-CH₃, -NH₂"]; }
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
To validate the predicted data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is crucial as acidic and amine protons are exchangeable and may not be observed in protic solvents like D₂O.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be conducted.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly clean and dry an agate mortar and pestle.[1][2][3]
-
Grind 1-2 mg of the solid sample until it is a fine powder.[2]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[2]
-
Gently but thoroughly mix the sample and KKBr until a homogenous mixture is obtained.[1][3]
-
Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][3]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration appropriate for LC-MS analysis (typically in the ng/mL to µg/mL range).
-
Chromatography:
-
Employ a reverse-phase C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation and improve peak shape.
-
-
Mass Spectrometry:
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and comparisons with closely related analogs. The detailed experimental protocols offer a clear path for researchers to obtain and validate this data in a laboratory setting. By serving as a foundational reference, this guide aims to facilitate the accurate identification, characterization, and ultimately, the successful application of this compound in scientific research and development.
References
- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
An In-depth Technical Guide to 5-Amino-2-methylpyridine-3-carboxylic Acid (CAS Number: 1092286-36-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical intermediate 5-amino-2-methylpyridine-3-carboxylic acid, also known as 5-amino-2-methylnicotinic acid, corresponding to CAS number 1092286-36-6. This document synthesizes available technical data to offer insights into its properties, synthesis, and potential applications, particularly within the realms of pharmaceutical and agrochemical research.
Core Compound Identification and Physicochemical Properties
5-Amino-2-methylpyridine-3-carboxylic acid is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1092286-36-6 | [1] |
| Chemical Name | 5-amino-2-methylpyridine-3-carboxylic acid | |
| Synonym | This compound | [2] |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Storage Conditions | Inert atmosphere, keep in a dark place. | - |
The Strategic Importance in Synthesis: A Versatile Building Block
The molecular architecture of 5-amino-2-methylpyridine-3-carboxylic acid, featuring a pyridine core with amino, methyl, and carboxylic acid functional groups, makes it a valuable intermediate in organic synthesis. These functional groups offer multiple reactive sites for chemical modification, allowing for the construction of diverse and complex molecules.
Potential Applications in Drug Discovery and Agrochemicals
This compound is primarily utilized in research and development as a key building block for the synthesis of bioactive molecules.[2] The pyridine scaffold is a well-established privileged structure in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern of this molecule suggests its potential utility in developing novel compounds targeting a range of biological pathways.
Potential therapeutic areas for derivatives of this compound may include:
-
Inflammatory Disorders: The nicotinic acid scaffold is a known pharmacophore in anti-inflammatory agents.
-
Neurological Disorders: Pyridine derivatives are integral to many centrally acting drugs.
In the agrochemical sector, this intermediate can be employed in the synthesis of novel pesticides and herbicides.[2] The nitrogen-containing heterocyclic core is a common feature in many effective agrochemicals.
Synthesis Strategies: Insights from Related Compounds
A specific, detailed synthesis protocol for 5-amino-2-methylpyridine-3-carboxylic acid is not prominently described in publicly accessible literature. However, the synthesis of structurally similar compounds provides a logical framework for its potential preparation. The synthesis would likely involve a multi-step process focusing on the controlled introduction of the amino, methyl, and carboxylic acid functionalities onto the pyridine ring.
Conceptual Synthesis Workflow
A plausible synthetic approach could involve the following key transformations. This is a conceptual workflow and would require experimental validation.
Caption: A conceptual workflow for the synthesis of 5-amino-2-methylpyridine-3-carboxylic acid.
Methodologies for Related Scaffolds
-
Synthesis of 5-Methylnicotinic Acid: One documented method involves the oxidation of 3,5-dimethylpyridine (3,5-lutidine) using an oxidizing agent like potassium permanganate in an aqueous solution.[3] The reaction is carried out under controlled temperature conditions, followed by purification steps to isolate the desired product.[3]
-
Synthesis of 2-Amino-5-methylpyridine: A common industrial method involves the reaction of 3-methylpyridine with sodamide in an inert solvent under elevated temperature and pressure.[4] Alternative routes starting from 3-methylpyridine 1-oxide have also been patented.[5]
The synthesis of the target molecule, 5-amino-2-methylpyridine-3-carboxylic acid, would likely require a more intricate strategy to ensure the correct regiochemistry of the three substituents.
Biological Activity and Future Directions
While the primary role of 5-amino-2-methylpyridine-3-carboxylic acid is as a synthetic intermediate, the biological activity of its derivatives is of significant interest.
Insights from Related Nicotinic Acid Derivatives
Research on various nicotinic acid derivatives has revealed a broad spectrum of biological activities. For instance, novel 2-aminonicotinamide derivatives have been synthesized and evaluated as potent antifungal agents, targeting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[6] Some of these compounds exhibited excellent activity against Candida albicans, including fluconazole-resistant strains.[6]
The exploration of metal complexes of aminonicotinic acids has also shown promise in developing new therapeutic agents with antibacterial, fungicidal, and nematicidal activities.[7]
Future Research and Development
The lack of extensive public data on the biological profile of 5-amino-2-methylpyridine-3-carboxylic acid and its direct derivatives presents a clear opportunity for further research. Key areas for future investigation include:
-
Development and Optimization of a Scalable Synthesis Protocol: A robust and efficient synthesis method is crucial for enabling further research and potential commercial applications.
-
Synthesis of Derivative Libraries: Utilizing the functional groups of the core molecule to generate a library of novel compounds for high-throughput screening.
-
In-depth Biological Evaluation: Screening of new derivatives against a wide range of biological targets to identify potential therapeutic or agrochemical leads. This could include assays for kinase inhibition, antimicrobial activity, and anti-inflammatory effects.
The structural features of 5-amino-2-methylpyridine-3-carboxylic acid position it as a promising starting point for the discovery of new chemical entities with valuable biological activities.
Conclusion
5-Amino-2-methylpyridine-3-carboxylic acid (CAS 1092286-36-6) is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed information on its specific properties and synthesis is currently limited in the public domain, the known applications of its structural motifs underscore its value as a versatile building block. Further research into the synthesis and biological evaluation of its derivatives is warranted and could lead to the discovery of novel and effective therapeutic agents and agrochemicals.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-Amino-2-methylnicotinic Acid: A Versatile Pyridine Scaffold for Fragment-Based Drug Discovery
Abstract: This technical guide provides an in-depth exploration of 5-Amino-2-methylnicotinic acid as a high-potential starting fragment for drug discovery. We delve into the core principles of Fragment-Based Drug Discovery (FBDD), contrasting it with traditional high-throughput screening, and outline a comprehensive, field-proven workflow from initial screening to lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols for biophysical screening and structural biology, strategic insights into fragment elaboration, and a clear rationale for the utilization of this versatile pyridine scaffold. By synthesizing technical accuracy with practical application, this guide serves as a robust resource for initiating and advancing FBDD campaigns.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to conventional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which typically bind with low affinity (in the micromolar to millimolar range) to a biological target.[1][4] These initial weak interactions are then optimized through structure-guided chemistry to develop highly potent and selective drug candidates.[5]
The "Rule of Three" and Principles of Fragment Screening
The design and selection of compounds for a fragment library are critical for the success of an FBDD campaign. A widely accepted set of guidelines is the "Rule of Three," which helps ensure that fragments possess favorable physicochemical properties for subsequent optimization.[6][7][8][9]
The Rule of Three (Ro3) Criteria:
-
Calculated LogP (cLogP): ≤ 3.0[3]
Adherence to these guidelines helps maintain "drug-like" chemical space and avoids the excessive complexity that can hinder optimization efforts.[3][6] Fragments are less complex than traditional HTS compounds, allowing for a more thorough sampling of chemical space with a smaller library.[4]
Advantages of FBDD over High-Throughput Screening (HTS)
While HTS screens vast libraries of large, complex molecules for high-affinity binders, FBDD offers several distinct advantages:[1]
-
Higher Hit Rates: Due to their smaller size and lower complexity, fragments are more likely to find a complementary fit within a protein's binding pocket, leading to higher hit rates.[9]
-
Greater Ligand Efficiency: Initial fragment hits often exhibit superior ligand efficiency (LE), a measure of binding energy per heavy atom. This provides a more efficient starting point for developing potent leads without excessive molecular weight gain.
-
Exploration of Novel Chemical Space: FBDD can uncover novel binding interactions and allosteric sites that might be missed by larger, more complex molecules in HTS campaigns.[2]
-
Reduced Molecular Complexity: Starting with a simple fragment allows for a more rational and controllable optimization process, often resulting in final compounds with better pharmacokinetic properties.[3]
The FBDD Workflow: From Fragment Library to Lead Candidate
A typical FBDD project follows an iterative cycle of screening, validation, structural elucidation, and chemical elaboration. The process begins with the screening of a carefully curated fragment library against a target protein using sensitive biophysical techniques.[2]
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Profiling the this compound Fragment
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and improve key drug properties like metabolic stability and potency.[10][11] this compound represents an excellent starting fragment, embodying the principles of the "Rule of Three" while offering rich chemical functionality for subsequent elaboration.
Physicochemical Properties: An Ideal Starting Point
This compound (and its common ester derivatives used in screening) aligns well with the "Rule of Three," making it an ideal candidate for inclusion in a fragment library.
| Property | This compound | Value | "Rule of Three" Compliance |
| Molecular Formula | C₇H₈N₂O₂ | 152.15 g/mol | Yes (< 300) |
| Hydrogen Bond Donors | 2 (Amine, Carboxylic Acid) | 2 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 (N in ring, 2 O in acid) | 3 | Yes (≤ 3) |
| Rotatable Bonds | 1 (C-C bond) | 1 | Yes (≤ 3) |
| cLogP | ~0.5 (Estimated) | < 1 | Yes (≤ 3) |
Data is for the parent acid. Ester derivatives will have slightly different values but generally remain compliant.
Structural Features and Vector Space
The true power of this fragment lies in its trifunctional nature, providing clear vectors for chemical modification:
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for anchoring the fragment in many protein binding sites, particularly kinase hinges.[12]
-
The C5-Amino Group: A primary amine that can serve as a hydrogen bond donor. It is a key modification point, readily undergoing reactions like acylation, sulfonylation, or reductive amination to "grow" the fragment into unoccupied space.
-
The C3-Carboxylic Acid Group: A versatile handle that acts as a hydrogen bond donor/acceptor. It can be converted to amides, esters, or used in coupling reactions, providing another vector for fragment elaboration or linking.
Synthesis and Analogue Generation Strategy
The synthesis of this compound and its analogues is accessible. For instance, related compounds like 5-methylnicotinic acid can be synthesized from 3,5-dimethylpyridine (3,5-lutidine) via oxidation with potassium permanganate.[13][14] The amino group can be introduced through various established methods for aminating pyridine rings, allowing for the creation of a small, focused library of related fragments to explore the initial structure-activity relationship (SAR).
Primary Screening Cascade for Fragment Identification
Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[15][16][17] A robust screening cascade employs a high-throughput primary screen followed by orthogonal validation methods to eliminate false positives and confirm true binders.[18]
Biophysical Screening Methods: Finding the "Hits"
Commonly used techniques for primary screening and validation include:
-
Surface Plasmon Resonance (SPR): A label-free method that detects binding by measuring changes in the refractive index at a sensor surface where the target protein is immobilized. It can provide affinity (K D) and kinetic (k on, k off) data.[17]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): This technique measures the change in a protein's melting temperature (T m) upon ligand binding. It is a rapid and cost-effective method for primary screening.[16][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods like Saturation Transfer Difference (STD) and WaterLOGSY can detect the binding of fragments to a protein in solution, providing valuable information on the binding epitope.[17][19]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K D, ΔH, ΔS). It is often used for hit validation.[18]
Protocol: Surface Plasmon Resonance (SPR) for Primary Hit Identification
This protocol outlines a typical primary screen to identify fragments that bind to a target protein.
-
Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000-15,000 Response Units (RU).
-
Fragment Library Preparation: Prepare a stock plate of the fragment library (including this compound and its analogues) at 10 mM in 100% DMSO. Dilute to a final screening concentration of 200 µM in running buffer (e.g., HBS-EP+) with a final DMSO concentration of 2%.
-
Screening Cycle:
-
Inject the 200 µM fragment solution over the immobilized target surface and a reference flow cell for 60 seconds.
-
Allow for a 120-second dissociation phase.
-
Regenerate the surface with a short pulse of a suitable regeneration solution (e.g., 1 M NaCl, 50 mM NaOH) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Identify hits based on a response signal significantly above the baseline noise (e.g., > 3 standard deviations of the mean of negative controls).
-
Prioritize hits that show a concentration-dependent response in follow-up experiments.
-
Protocol: Differential Scanning Fluorimetry (DSF) for Orthogonal Validation
This protocol serves to confirm hits from the primary SPR screen.
-
Reagent Preparation:
-
Prepare a solution of the target protein at 2 µM in assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 20X solution of a fluorescent dye (e.g., SYPRO Orange).
-
Prepare 10 mM DMSO stocks of the hit fragments identified from the SPR screen.
-
-
Assay Plate Setup (96-well PCR plate):
-
To each well, add 20 µL of the protein solution.
-
Add 2.5 µL of the 20X dye solution.
-
Add 2.5 µL of the fragment solution (or DMSO for control), resulting in a final fragment concentration of 1 mM.
-
-
Thermal Melt Experiment:
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, monitoring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (T m) is the inflection point of the curve.
-
A significant positive shift in T m (ΔT m > 2 °C) in the presence of a fragment compared to the DMSO control validates the binding interaction.
-
Structural Biology: Visualizing the Fragment-Target Interaction
The cornerstone of a successful FBDD campaign is the determination of the high-resolution 3D structure of the fragment bound to its target.[2][20] X-ray crystallography is the most common method used for this purpose, providing a detailed atomic map of the binding interactions that is essential for rational drug design.[21][22][23]
Protocol: Co-crystallization of a Target Protein with this compound
-
Protein Crystallization:
-
Concentrate the purified target protein to 10-20 mg/mL.
-
Screen for initial crystallization conditions using commercially available sparse-matrix screens via sitting-drop or hanging-drop vapor diffusion.
-
Optimize the initial hit conditions (e.g., precipitant concentration, pH, additives) to obtain single, diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a pre-grown protein crystal into a drop of the mother liquor solution supplemented with 1-5 mM of this compound. Allow to soak for 2-24 hours.
-
Co-crystallization: If soaking fails, add 1-5 mM of the fragment directly to the protein solution before setting up the crystallization trials.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the crystal into a cryo-protectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement if a homologous structure exists.
-
Build the protein-fragment complex model into the electron density map and refine it to produce the final high-resolution structure.
-
Analyzing the Binding Pose: Identifying Hotspots and Growth Vectors
The resulting crystal structure reveals the precise binding mode of the fragment. Analysis should focus on:
-
Key Interactions: Identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the fragment and the protein.
-
Solvent Displacement: Note any water molecules that have been displaced by the fragment, as this can be a significant driver of binding affinity.
-
Unoccupied Pockets: Identify adjacent empty pockets or channels in the binding site. These represent the "vector space" for fragment elaboration.
Caption: Growth vectors from the this compound scaffold.
From Fragment to Lead: The Chemistry of Elaboration
With a high-resolution structure in hand, the low-affinity fragment can be optimized into a high-affinity lead compound. The two primary strategies for this are fragment growing and fragment linking.[5]
Strategy 1: Fragment Growing
This is the most common strategy, where chemical modifications are added to the initial fragment to extend into adjacent, unoccupied regions of the binding pocket.[5] For this compound, this could involve:
-
Amide Coupling at C3: Synthesizing a library of amides from the carboxylic acid to probe for new interactions.
-
Acylation/Sulfonylation at C5: Modifying the C5-amino group to extend into a nearby hydrophobic pocket.
-
Modification of C2-Methyl: Replacing the methyl group with larger alkyl or aryl groups if the structure indicates available space.
Strategy 2: Fragment Linking
If a separate screening campaign identifies a second fragment that binds in a proximal pocket, the two fragments can be chemically linked together.[24] This can lead to a dramatic increase in affinity and potency. The linker's length and rigidity are critical and must be carefully designed based on the structural information of both bound fragments.
Caption: Hypothetical elaboration of the fragment into a potent lead compound.
Conclusion and Future Outlook
This compound serves as an exemplary scaffold for fragment-based drug discovery. Its compliance with the "Rule of Three," combined with its versatile chemical handles, makes it a high-value starting point for campaigns against a wide range of biological targets, particularly enzymes like kinases. The FBDD workflow, grounded in sensitive biophysical screening and high-resolution structural biology, provides a rational and efficient path from a weak-binding fragment to a potent, optimized lead compound. As screening technologies and structural biology techniques continue to advance, the power of FBDD and the utility of well-designed fragments like this compound will only continue to grow, playing an increasingly vital role in the future of drug discovery.[5]
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 4. drughunter.com [drughunter.com]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 8. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 9. researchgate.net [researchgate.net]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 14. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 22. selvita.com [selvita.com]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary In Vitro Screening of 5-Amino-2-methylnicotinic Acid
Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative
Nicotinic acid (niacin) and its derivatives are a well-established class of compounds with a diverse range of biological activities.[1] From their classical role in managing dyslipidemia to emerging applications in oncology and inflammatory diseases, this chemical scaffold continues to be a fertile ground for drug discovery.[2] 5-Amino-2-methylnicotinic acid represents a novel analogue with unexplored therapeutic potential. Its structure, featuring both an amino and a methyl group on the pyridine ring, presents unique electronic and steric properties that may confer novel biological activities.
This in-depth technical guide provides a comprehensive framework for the preliminary in vitro screening of this compound. As a Senior Application Scientist, the following sections are designed to provide not just a series of protocols, but a logical, causality-driven screening cascade. We will begin with broad cytotoxicity assessments to establish a therapeutic window, followed by targeted screens for anti-inflammatory, anti-cancer, and antimicrobial activities, based on the known pharmacology of related nicotinic acid derivatives.[1][2] Finally, we will outline essential, early-stage ADME-Tox profiling to ensure the drug-like potential of this promising molecule.
The Screening Cascade: A Phased Approach to Unlocking Biological Activity
A successful preliminary screening campaign requires a logical progression from broad, foundational assays to more specific, hypothesis-driven investigations. This cascade is designed to maximize data generation while conserving resources, ensuring that only compounds with a desirable preliminary profile advance to more complex and costly studies.
Figure 1: A logical workflow for the preliminary in vitro screening of this compound.
Phase 1: Foundational Assays - Establishing a Therapeutic Window
Before investigating specific biological activities, it is crucial to determine the inherent cytotoxicity of this compound. This initial screen establishes a concentration range for subsequent assays, ensuring that any observed effects are not simply a consequence of cell death.
General Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[4] The concentration of the solubilized formazan is directly proportional to the number of viable cells.
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer, and A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 or primary human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. The concentration range should be broad, for instance, from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
| Cell Line | Compound | Hypothetical IC50 (µM) |
| HCT-116 (Colon Cancer) | This compound | > 100 |
| PC-3 (Prostate Cancer) | This compound | > 100 |
| A549 (Lung Cancer) | This compound | > 100 |
| HEK293 (Non-cancerous) | This compound | > 100 |
| HCT-116 (Colon Cancer) | Doxorubicin (Control) | 0.5 |
Table 1: Hypothetical cytotoxicity data for this compound. An IC50 value greater than 100 µM in both cancerous and non-cancerous cell lines would suggest a favorable preliminary toxicity profile.
Phase 2: Primary Activity Screens - Identifying Therapeutic Potential
With a non-cytotoxic concentration range established, we can proceed to screen for specific biological activities. Based on the literature for nicotinic acid derivatives, the most promising areas for investigation are anti-inflammatory, anticancer, and antimicrobial activities.[1][2]
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Chronic inflammation is implicated in a wide range of diseases. Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a key inflammatory mediator.[5][6] The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[5]
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 10, and 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[5] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[7]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.[5]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[7]
| Treatment | Hypothetical Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (No LPS) | < 1 | - |
| LPS (1 µg/mL) | 35.2 | 0% |
| LPS + this compound (1 µM) | 30.1 | 14.5% |
| LPS + this compound (10 µM) | 18.5 | 47.4% |
| LPS + this compound (50 µM) | 8.2 | 76.7% |
| LPS + L-NMMA (Positive Control) | 5.5 | 84.4% |
Table 2: Hypothetical anti-inflammatory activity of this compound. A dose-dependent reduction in nitrite concentration would indicate potential anti-inflammatory properties.
Anticancer Activity: VEGFR-2 Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of the VEGFR-2 tyrosine kinase is a clinically validated anticancer strategy.[9] Several nicotinic acid derivatives have shown promise as VEGFR-2 inhibitors.[2]
-
Master Mix Preparation: Prepare a master mixture containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[8][10]
-
Plate Setup: Add the master mixture to the wells of a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).[8]
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.[8]
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[8]
-
Detection: Add a detection reagent, such as Kinase-Glo® MAX, which measures the amount of ATP consumed.[9][10] The luminescent signal is inversely proportional to the kinase activity.
-
Luminescence Reading: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each concentration of the test compound and determine the IC50 value.
Figure 2: Simplified VEGFR-2 signaling pathway and the point of inhibition for a kinase inhibitor.
Antimicrobial Activity: Broth Microdilution Method
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[11][12]
-
Microorganism Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Phase 3: Early ADME-Tox Profiling - Assessing Drug-like Properties
Positive hits from the primary activity screens should be subjected to a preliminary assessment of their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. This early-stage profiling helps to identify potential liabilities that could hinder later-stage development.
Cardiotoxicity Potential: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[1] Therefore, assessing the potential for hERG channel blockade is a critical early safety screen mandated by regulatory agencies.[1][13]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch-Clamp: Utilize an automated patch-clamp system to establish whole-cell recordings.[1]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[1][14]
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of this compound.
-
Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value.
Metabolic Stability: Liver Microsome Assay
The liver is the primary site of drug metabolism, and rapid metabolism can lead to poor bioavailability and a short duration of action.[15] The in vitro metabolic stability assay using liver microsomes provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[16][17]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).[16][18]
-
Compound Incubation: Add this compound (typically at a concentration of 1 µM) to the incubation mixture and incubate at 37°C.[18]
-
Time-Point Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile.
-
Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.[18]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
| Parameter | Hypothetical Value | Interpretation |
| In vitro half-life (t1/2) | 45 minutes | Moderate stability |
| Intrinsic Clearance (CLint) | 25 µL/min/mg protein | Moderate clearance |
Table 3: Hypothetical metabolic stability data for this compound. These values would suggest that the compound is not excessively metabolized and may have acceptable pharmacokinetic properties.
Conclusion and Future Directions
This technical guide outlines a systematic and robust approach for the preliminary in vitro screening of this compound. By following this phased screening cascade, researchers can efficiently assess the cytotoxic, anti-inflammatory, anticancer, and antimicrobial potential of this novel compound, while also gaining early insights into its drug-like properties. The data generated from these assays will be instrumental in guiding subsequent lead optimization efforts and in vivo studies. The unique structural features of this compound hold significant promise, and a thorough and logical preliminary screening is the critical first step in translating this promise into a potential therapeutic reality.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. fda.gov [fda.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. mercell.com [mercell.com]
Methodological & Application
Application Note & Protocol: Synthesis of 5-Amino-2-methylnicotinic Acid
Abstract
This document provides a detailed, reliable protocol for the synthesis of 5-Amino-2-methylnicotinic acid, a key building block in pharmaceutical and agrochemical research. The featured synthesis is a robust two-step process commencing with the nitration of 2-methylnicotinic acid to yield 5-nitro-2-methylnicotinic acid, followed by a clean and efficient catalytic hydrogenation to produce the target amine. This guide emphasizes the causality behind experimental choices, stringent safety protocols, and methods for product purification and characterization to ensure both high yield and purity.
Introduction and Significance
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an amino group, makes it a versatile synthon for constructing more complex molecules. It serves as a crucial intermediate in the synthesis of various bioactive compounds, including kinase inhibitors and other pharmacologically active agents. Furthermore, its structural motif is found in the development of agrochemicals like pesticides and herbicides[1]. The protocol detailed herein provides a well-established and reproducible pathway to access this valuable compound.
Overview of the Synthetic Strategy
The chosen synthetic route is a classic and reliable two-step transformation. The logic is to first install a nitro group onto the pyridine ring, which acts as a precursor to the desired amine functionality. The nitro group is a strong deactivating group, and its introduction is followed by a reduction step.
-
Nitration: 2-methylnicotinic acid is nitrated to introduce a nitro group at the 5-position of the pyridine ring, yielding 5-nitro-2-methylnicotinic acid.
-
Reduction: The nitro group of the intermediate is selectively reduced to an amino group using catalytic hydrogenation, a method known for its high efficiency and clean reaction profile, to afford the final product, this compound.
This strategy is favored for its high yields and the relative ease of purification of the intermediate and final products.
Visualized Synthetic Pathway
The overall reaction scheme is depicted below.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-methylnicotinic Acid
Mechanistic Rationale: This step involves an electrophilic aromatic substitution reaction. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The 5-position is targeted due to the directing effects of the existing substituents.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylnicotinic Acid | 137.14 | 10.0 g | 72.9 mmol |
| Conc. Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Conc. Nitric Acid (70%) | 63.01 | 6.0 mL | ~94.5 mmol |
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Acid Addition: To the flask, add concentrated sulfuric acid (40 mL). Begin stirring and cool the acid to 0 °C.
-
Substrate Addition: Carefully and portion-wise, add 2-methylnicotinic acid (10.0 g) to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. The solid will dissolve to form a solution.
-
Nitration: Once the substrate is fully dissolved, begin the dropwise addition of concentrated nitric acid (6.0 mL) via the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. This slow, cold addition is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-5 hours.
-
Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the collected white to off-white solid in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: The expected product is 5-nitro-2-methylnicotinic acid. The typical yield is 85-95%.
Step 2: Synthesis of this compound
Mechanistic Rationale: This is a catalytic hydrogenation reaction where the nitro group is reduced to an amine. Hydrogen gas is adsorbed onto the surface of the palladium catalyst, where it reacts with the nitro compound. This method is highly chemoselective for nitro group reduction and typically proceeds under mild conditions with high yield[2][3].
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Nitro-2-methylnicotinic Acid | 182.13 | 10.0 g | 54.9 mmol |
| Palladium on Carbon (10% Pd) | - | 1.0 g | - |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Hydrogen (H₂) | 2.02 | 50 psi | - |
Procedure:
-
Setup: This reaction must be performed in a specialized pressure vessel (e.g., a Parr hydrogenator) within a well-ventilated fume hood[4]. Add 5-nitro-2-methylnicotinic acid (10.0 g) and methanol (200 mL) to the reactor vessel.
-
Catalyst Handling: Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle the catalyst as a wet paste and under an inert atmosphere if possible[5][6]. Carefully add the 10% Pd/C catalyst (1.0 g) to the reaction mixture.
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (N₂) to ~50 psi and then venting the gas. Repeat this cycle at least 3-5 times to remove all oxygen from the vessel, which is crucial to prevent the formation of an explosive H₂/O₂ mixture[5][6][7].
-
Hydrogenation: After inerting, purge the vessel with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen (pressure drop). The reaction is generally complete within 3-6 hours.
-
Reaction Completion & Catalyst Removal: Once hydrogen uptake ceases, stop the stirring. Vent the excess hydrogen gas from the reactor safely. Purge the vessel with nitrogen 3-5 times to remove all residual hydrogen[7]. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake containing the catalyst to dry in the air, as it can ignite. Immediately quench the filter cake with water[8].
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The product, this compound, will precipitate as a solid.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield a pure, crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C. The typical yield is 90-98%.
Product Characterization
The identity and purity of the final product, this compound (MW: 152.15 g/mol ), should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the methyl group.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): ESI-MS should show a prominent peak at m/z = 153.1 [M+H]⁺.
-
Melting Point: A sharp melting point indicates high purity.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[4].
Specific Hazards:
-
Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care and have appropriate spill kits available.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air[4][8]. Ensure the hydrogenation apparatus is leak-proof and operated in a designated area away from ignition sources[6].
-
Palladium Catalyst: Palladium on carbon is a pyrophoric catalyst, especially after use and when exposed to air[6][8]. Always handle it wet and quench it with water immediately after filtration[8].
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. weihaicm.com [weihaicm.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. njhjchem.com [njhjchem.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Utilization of 5-Amino-2-methylnicotinic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the Aminonicotinic Acid Scaffold
In the landscape of modern drug discovery, the identification and deployment of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a fertile starting point for the development of novel therapeutics. The substituted pyridine ring, and specifically the aminonicotinic acid motif, represents one such privileged structure. Its inherent electronic properties, hydrogen bonding capabilities, and versatile synthetic handles make it an invaluable building block for crafting molecules with tailored pharmacological profiles.
This guide focuses on a particularly valuable, yet underexplored, member of this family: 5-Amino-2-methylnicotinic acid . The presence of an amino group at the 5-position, a carboxylic acid at the 3-position, and a methyl group at the 2-position provides a unique trifecta of functionalities. This arrangement allows for precise, vector-oriented modifications, enabling medicinal chemists to systematically explore chemical space and optimize structure-activity relationships (SAR). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols for the effective use of this compound in medicinal chemistry programs.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of the physicochemical properties and synthetic accessibility of a building block is paramount for its successful integration into a drug discovery workflow.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [Vendor Information] |
| Molecular Weight | 152.15 g/mol | [Vendor Information] |
| Appearance | Off-white to light yellow powder | [General Knowledge] |
| Solubility | Soluble in DMSO and DMF; limited solubility in water and alcohols | [General Knowledge] |
| pKa (approx.) | Carboxylic Acid: ~4-5; Amino Group: ~3-4 | [Estimated] |
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a reliable, multi-step sequence starting from commercially available materials. A common strategy involves the synthesis of a nitro-substituted precursor, followed by reduction of the nitro group to the desired amine.
Caption: Synthetic route to this compound.
Step 1: Synthesis of 2-Methyl-5-nitronicotinic acid
This precursor can be prepared from 2-methylnicotinic acid via nitration.
-
Materials: 2-methylnicotinic acid, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2-methylnicotinic acid.
-
Once the solid has dissolved, add fuming nitric acid dropwise while maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methyl-5-nitronicotinic acid.
-
Step 2: Reduction of 2-Methyl-5-nitronicotinic acid
The nitro group is then reduced to the primary amine.
-
Materials: 2-methyl-5-nitronicotinic acid, Palladium on carbon (10 wt. %), methanol, hydrogen gas supply.
-
Procedure:
-
Dissolve 2-methyl-5-nitronicotinic acid in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Core Application: Amide Bond Formation for Library Synthesis
The dual functionality of this compound allows for its derivatization at either the carboxylic acid or the amino group. Amide bond formation at the carboxylic acid is a fundamental transformation in medicinal chemistry, enabling the introduction of a vast array of chemical functionalities to probe structure-activity relationships.
Caption: General workflow for amide coupling.
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[1][2]
-
Materials: this compound, desired primary or secondary amine (1.1 eq.), HATU (1.2 eq.), N,N-Diisopropylethylamine (DIPEA) (3.0 eq.), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the desired amine.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add HATU in one portion. The reaction is often accompanied by a slight exotherm and a color change.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Case Study: Application in the Synthesis of a PARP1 Inhibitor Scaffold
The nicotinamide core is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3] Several approved PARP inhibitors, such as Olaparib and Rucaparib, feature this structural motif. The 5-amino group of this compound provides a key attachment point for building out the complex pharmacophores required for potent and selective PARP inhibition.
A recent patent application (WO2021013735A1) describes the synthesis of azaquinolone compounds as PARP1 inhibitors. While not explicitly using this compound, the synthesis of a key intermediate demonstrates a highly relevant application of a similar 5-aminonicotinamide scaffold. The general synthetic strategy involves the amide coupling of a 5-aminonicotinic acid derivative with an appropriate amine, followed by further elaboration.
The following hypothetical reaction scheme illustrates how this compound could be used to generate a key intermediate for a PARP inhibitor, based on the strategies outlined in the patent literature.
Caption: Application in PARP inhibitor synthesis.
This example underscores the utility of this compound as a versatile starting material for the construction of complex, biologically active molecules. The ability to introduce diverse substituents via amide coupling at the 3-position, while retaining the key 5-amino functionality for further reactions, makes it a powerful tool in the medicinal chemist's arsenal.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of diverse compound libraries with precise control over the spatial arrangement of key pharmacophoric features. The protocols outlined in this guide for its synthesis and derivatization via amide coupling provide a solid foundation for its integration into drug discovery programs. As demonstrated by its potential application in the synthesis of PARP inhibitors, this scaffold is well-positioned for the development of next-generation therapeutics targeting a range of diseases. Future explorations into the derivatization of the 5-amino group, in concert with modifications at the carboxylic acid, will undoubtedly unlock new avenues for the discovery of novel and potent bioactive molecules.
References
5-Amino-2-methylnicotinic acid as a building block for kinase inhibitors
Application Notes & Protocols
Topic: 5-Amino-2-methylnicotinic Acid: A Privileged Scaffold for the Design of Next-Generation Kinase Inhibitors
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, certain molecular scaffolds have emerged as "privileged structures" due to their ability to bind to the ATP-binding site of multiple kinases with high affinity. This document provides a detailed guide on the application of this compound as a versatile building block for the synthesis of potent kinase inhibitors, with a focus on its successful incorporation into clinically approved drugs such as Repotrectinib and Taletrectinib. We provide expert insights into synthetic strategies, detailed experimental protocols, and the rationale behind molecular design, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Aminonicotinic Acid Scaffold
The pyridine ring is a common motif in medicinal chemistry, offering a rigid, planar core that can be readily functionalized to explore chemical space. This compound presents a particularly advantageous scaffold for kinase inhibitor design due to several key features:
-
Dual Functional Handles: It possesses two orthogonal reactive sites—an amine (NH₂) and a carboxylic acid (COOH). This allows for sequential or directed derivatization to build molecular complexity. The amino group typically serves as a key hydrogen bond donor or as a nucleophile for extension into the solvent-exposed region of the kinase, while the carboxylic acid is readily converted into amides, which are excellent hinge-binding motifs.
-
Structural Rigidity: The pyridine core provides a well-defined vector for its substituents, reducing the entropic penalty upon binding to the target protein and often leading to higher affinity.
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's pKa and solubility, which can be fine-tuned for optimal drug-like properties. The 2-methyl group can provide a steric constraint, influencing the conformation of attached side chains and potentially enhancing selectivity or potency.
The utility of this scaffold is exemplified by its central role in several potent inhibitors of oncogenic fusion kinases like ROS1 and TRK.[1][2][3] These kinases are drivers in certain cancers, and their inhibition leads to the suppression of downstream signaling pathways that promote uncontrolled cell proliferation.[4]
Case Studies: Clinically Validated Kinase Inhibitors
The this compound core is not merely a theoretical building block; it is the foundation of multiple FDA-approved drugs. We will examine two prominent examples: Repotrectinib and Taletrectinib.
Repotrectinib (AUGTYRO™)
Repotrectinib is a next-generation tyrosine kinase inhibitor (TKI) designed to be effective against ROS1-positive non-small cell lung cancer (NSCLC) and neurotrophic tyrosine receptor kinase (NTRK) gene fusion-positive solid tumors.[5][6] It is a macrocyclic compound, a structural feature that imparts high potency and helps overcome resistance mutations seen with earlier-generation inhibitors.[7]
Taletrectinib (IBTROZI®)
Taletrectinib is another potent and selective TKI targeting ROS1 and NTRK fusion proteins.[8] It has demonstrated significant efficacy in patients with ROS1-positive NSCLC, including those with brain metastases, highlighting its ability to penetrate the central nervous system (CNS).[9] It is also designed to overcome common resistance mutations that arise during treatment with other TKIs.[4][10]
| Inhibitor | Primary Targets | Indications | Key Structural Feature |
| Repotrectinib | ROS1, TRKA/B/C, ALK[11][12] | ROS1-positive NSCLC, NTRK-positive solid tumors[3][6] | Azamacrocycle derived from an intramolecular amidation[7][11] |
| Taletrectinib | ROS1, NTRKA/B/C[1][2][13] | ROS1-positive NSCLC[13] | Extended structure targeting the kinase back pocket |
| Inhibitor | Reported IC₅₀ Values | Source |
| Repotrectinib | ROS1: 0.07 nM; TRKA: 0.83 nM; TRKB: 0.05 nM; TRKC: 0.1 nM | [14] |
| Taletrectinib | ROS1: 0.207 nM; NTRK1: 0.622 nM; NTRK2: 2.28 nM; NTRK3: 0.98 nM | [10] |
Kinase Signaling and Mechanism of Inhibition
Kinase inhibitors derived from this scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins. This action blocks the hyperactivation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.[4]
Figure 1: Mechanism of Action for ROS1/TRK Kinase Inhibitors.
Synthetic Strategies and Protocols
The core utility of this compound lies in its predictable reactivity, allowing for the systematic construction of complex inhibitors. The general workflow involves derivatization of the amino and carboxylic acid groups to build the final molecule.
Figure 2: General Synthetic Strategy Using the Scaffold.
Protocol 1: General Amide Bond Formation
This protocol describes a standard procedure for coupling the carboxylic acid of the scaffold with a primary or secondary amine, a key step in synthesizing many kinase inhibitors.
Objective: To synthesize an N-aryl/alkyl-5-amino-2-methylnicotinamide derivative.
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture while stirring.
-
Slowly add DIPEA (3.0 eq) dropwise. Rationale: DIPEA is a non-nucleophilic base that scavenges the acid formed during the activation of the carboxylic acid, driving the reaction to completion.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The aqueous washes remove residual DMF, unreacted amine, and coupling reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.
Protocol 2: Synthesis of a Macrocyclic Repotrectinib Precursor (Illustrative)
This protocol is an illustrative example inspired by the synthesis of Repotrectinib, showcasing an intramolecular amide bond formation to create the characteristic macrocycle.[14] This demonstrates the advanced use of the scaffold's dual functionality.
Objective: To perform an intramolecular macrocyclization via amide bond formation.
Prerequisite: Synthesis of the linear precursor, which involves coupling the carboxylic acid of a pyrazolopyrimidine moiety to a chiral amine and having a tethered amine ready for cyclization. The 5-amino group of the original nicotinic acid scaffold would have been incorporated into the pyrazolopyrimidine core in earlier steps.
Materials:
-
Linear Amine-Carboxylic Acid Precursor
-
FDPP (Pentafluorophenyl diphenylphosphinate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide) / DCM (Dichloromethane) co-solvent, anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve the linear precursor (1.0 eq) in a mixture of anhydrous DMF and DCM under a nitrogen atmosphere. The use of high dilution (e.g., 0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of DIPEA (8.0 eq) to the reaction mixture.[14]
-
Add FDPP (1.1 eq) portion-wise at 0-5 °C.[14] Rationale: FDPP is a highly efficient coupling reagent for sterically hindered or challenging amide bond formations, including macrocyclizations.
-
Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 1-2 hours.[14]
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired macrocyclic product.
-
Once the reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude macrocycle using preparative HPLC or flash column chromatography to yield the desired product.
-
Confirm the structure of the macrocycle by comprehensive spectroscopic analysis (HRMS, ¹H-NMR, ¹³C-NMR).
Conclusion and Future Outlook
This compound has proven itself to be a highly valuable and versatile building block in modern medicinal chemistry. Its incorporation into potent, selective, and clinically successful kinase inhibitors like Repotrectinib and Taletrectinib validates its status as a privileged scaffold. The straightforward and predictable reactivity of its amino and carboxylic acid functional groups allows for the efficient construction of diverse chemical libraries. Researchers can leverage the protocols and strategies outlined in this document to design and synthesize novel kinase inhibitors, addressing ongoing challenges such as acquired drug resistance and off-target toxicity. The continued exploration of new derivatizations of this core structure holds significant promise for the discovery of the next generation of targeted therapies.
References
- 1. Taletrectinib Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Taletrectinib | C23H24FN5O | CID 72202474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. What is Taletrectinib used for? [synapse.patsnap.com]
- 5. Repotrectinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. Repotrectinib - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Portico [access.portico.org]
- 9. targetedonc.com [targetedonc.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. drugs.com [drugs.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols: Developing Structure-Activity Relationships (SAR) for 5-Amino-2-methylnicotinic Acid Analogues
Introduction: Unlocking the Therapeutic Potential of 5-Amino-2-methylnicotinic Acid
This compound is a pyridine carboxylic acid derivative with significant potential in medicinal chemistry.[1][2] Its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests potential interactions with key biological targets, most notably the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] GPR109A is a receptor for nicotinic acid and the endogenous ketone body β-hydroxybutyrate, and its activation is linked to beneficial effects on lipid metabolism and inflammation.[4][5][6] Specifically, GPR109A activation in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream.[7] This mechanism contributes to the well-documented ability of nicotinic acid to lower LDL and triglyceride levels while raising HDL cholesterol.[8][9] Furthermore, GPR109A is expressed on immune cells such as macrophages, where its activation can exert anti-inflammatory effects, suggesting a role in mitigating atherosclerosis independent of lipid modification.[6][10]
The core structure of this compound presents three key positions for chemical modification: the 5-amino group, the 2-methyl group, and the 3-carboxylic acid group. A systematic exploration of the chemical space around these positions is crucial for developing a comprehensive Structure-Activity Relationship (SAR). Understanding the SAR is fundamental in drug discovery, as it elucidates how specific structural features of a molecule influence its biological activity, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[11]
This guide provides a detailed framework for establishing a robust SAR for novel this compound analogues. We will detail the strategic design of an analogue library, provide step-by-step protocols for chemical synthesis and biological evaluation, and discuss the integration of computational and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to build a comprehensive profile of these compounds.
Strategic Design of an Analogue Library
A successful SAR campaign begins with the rational design of a focused library of analogues. The goal is to systematically probe the contributions of each modifiable position on the this compound scaffold.
Key Modification Points:
-
The 5-Amino Group: This position can be explored through N-acylation, N-alkylation, and conversion to other functional groups to probe the necessity of the amino group and the impact of its substitution on receptor interaction.
-
The 2-Methyl Group: Modifications at this position can explore the impact of steric bulk and electronics on activity. Analogues can include variations in alkyl chain length, branching, and replacement with other small substituents.
-
The 3-Carboxylic Acid Group: This group is critical for the activity of nicotinic acid at GPR109A, likely forming a key ionic interaction with the receptor.[12] Exploring bioisosteric replacements for the carboxylic acid is a crucial strategy to potentially improve pharmacokinetic properties, such as oral bioavailability and metabolic stability.
The following table outlines a proposed initial library of analogues for synthesis and evaluation.
| Analogue ID | Modification at 5-Amino Group | Modification at 2-Methyl Group | Modification at 3-Carboxylic Acid Group | Rationale |
| Parent | -NH₂ | -CH₃ | -COOH | Baseline compound |
| A-1 | -NH-C(O)CH₃ (Acetamide) | -CH₃ | -COOH | Probing effect of N-acylation |
| A-2 | -NH-CH₂CH₃ (Ethylamine) | -CH₃ | -COOH | Probing effect of N-alkylation |
| A-3 | -N(CH₃)₂ (Dimethylamine) | -CH₃ | -COOH | Probing effect of tertiary amine |
| M-1 | -NH₂ | -CH₂CH₃ (Ethyl) | -COOH | Investigating steric bulk at C2 |
| M-2 | -NH₂ | -CF₃ (Trifluoromethyl) | -COOH | Investigating electronic effects at C2 |
| C-1 | -NH₂ | -CH₃ | -C(O)NH₂ (Amide) | Carboxylic acid bioisostere |
| C-2 | -NH₂ | -CH₃ | Tetrazole | Acidic bioisostere of carboxylic acid |
| C-3 | -NH₂ | -CH₃ | -C(O)NHSO₂CH₃ (Acylsulfonamide) | Acidic bioisostere of carboxylic acid |
Experimental Protocols
Part 1: Chemical Synthesis of Analogues
The synthesis of the proposed analogues will leverage established methodologies for the modification of nicotinic acid derivatives.
Caption: General synthetic workflow for generating analogues.
This protocol describes a representative N-acylation of the 5-amino group.
-
Protection of the Carboxylic Acid:
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting solid is the methyl ester hydrochloride salt.
-
-
N-Acetylation:
-
Dissolve the methyl 5-amino-2-methylnicotinate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Add a base, such as triethylamine (2.2 eq).
-
Add acetic anhydride (1.5 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield methyl 5-acetamido-2-methylnicotinate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with dilute HCl to pH ~4-5 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 5-acetamido-2-methylnicotinic acid.
-
Note: For the synthesis of other analogues, appropriate modifications to this general scheme would be necessary, such as using alternative starting materials for the 2-methyl group modifications or employing different coupling and functional group interconversion reactions for the carboxylic acid bioisosteres. A recently published green synthetic approach for related 5-aminonicotinic acid derivatives involves a SNAr reaction followed by nitro group reduction and hydrolysis, which could be adapted.[8]
Part 2: Biological Evaluation
The primary biological evaluation will focus on the interaction of the synthesized analogues with the GPR109A receptor.
GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This assay measures the ability of the test compounds to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
Test compounds (dissolved in DMSO).
-
Nicotinic acid (positive control).
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
Procedure:
-
Cell Preparation:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and nicotinic acid in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[13]
-
Caption: Workflow for the GPR109A cAMP inhibition assay.
To assess the selectivity of the analogues, a radioligand binding assay can be performed to determine their affinity for various nAChR subtypes.[17][18] This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cell lines expressing the nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine).[17][18]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of nicotine).
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium (e.g., 60 minutes at 30°C).[19]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
-
Part 3: In Vitro ADME and Stability Profiling
Early assessment of ADME properties is critical for the successful development of a drug candidate.[20][21][22][23]
This assay provides an early indication of how rapidly a compound is metabolized by cytochrome P450 enzymes in the liver.
Materials:
-
Human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Positive control compounds (with known high and low clearance).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation:
-
Pre-incubate the test compounds with HLM in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with cold acetonitrile.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the slope of the line.
-
This assay assesses the stability of the compounds in human plasma, identifying potential degradation by plasma enzymes.
Materials:
-
Human plasma.
-
Test compounds.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile.
-
LC-MS/MS system.
Procedure:
-
Incubation:
-
Incubate the test compounds in human plasma at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 24 hours).
-
Quench the reaction with cold acetonitrile.
-
-
Analysis and Data Interpretation:
Data Interpretation and SAR Development
The data generated from the biological and ADME assays will be compiled to build a comprehensive SAR.
| Analogue ID | GPR109A EC₅₀ (nM) | nAChR α4β2 Ki (nM) | HLM t₁/₂ (min) | Plasma Stability (% remaining at 4h) | Key SAR Observations |
| Parent | Value | Value | Value | Value | Baseline activity and stability. |
| A-1 | Value | Value | Value | Value | N-acetylation may decrease potency but could improve stability. |
| A-2 | Value | Value | Value | Value | Small alkyl groups on the amine may be tolerated or improve potency. |
| M-1 | Value | Value | Value | Value | Increased steric bulk at C2 may decrease potency. |
| C-2 | Value | Value | Value | Value | Tetrazole bioisostere may retain activity while improving metabolic stability. |
SAR Progression Workflow:
Caption: Iterative workflow for SAR development.
Computational Modeling
To complement the experimental data, computational docking studies can be performed using a homology model of GPR109A.[28][29][30] Docking the synthesized analogues into the putative binding site can provide structural insights into the observed SAR. For instance, it can help rationalize why certain substitutions enhance or diminish activity by visualizing their interactions with key amino acid residues in the binding pocket, such as Arg111, which is crucial for binding the carboxylate group of nicotinic acid.[12]
Conclusion
The systematic approach outlined in these application notes provides a robust framework for developing a comprehensive structure-activity relationship for this compound analogues. By integrating rational analogue design, detailed synthetic protocols, and a suite of in vitro biological and ADME assays, researchers can efficiently identify compounds with optimized potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is fundamental to advancing this promising chemical scaffold towards the development of novel therapeutics targeting the GPR109A receptor.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. criver.com [criver.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 23. admescope.com [admescope.com]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. Molecular modeling aided design of nicotinic acid receptor GPR109A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Modification of the Carboxylic Acid Group in 5-Amino-2-methylnicotinic Acid
Abstract
5-Amino-2-methylnicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable carboxylic acid, presents unique opportunities and challenges for synthetic chemists. This document provides a comprehensive guide to the strategic modification of the carboxylic acid moiety of this compound. We will explore three primary transformations: esterification, amidation, and reduction to the corresponding alcohol. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss critical considerations for achieving high chemoselectivity and yield.
Introduction: The Synthetic Potential of this compound
The pyridine core of this compound is a prevalent scaffold in numerous biologically active compounds. Modification of the carboxylic acid group allows for the generation of diverse derivatives, including esters, amides, and alcohols, which can serve as crucial intermediates in the synthesis of novel pharmaceuticals and functional materials. The primary challenge in the chemical manipulation of this molecule lies in the selective reaction of the carboxylic acid in the presence of the potentially reactive amino group. This guide will address this challenge by presenting methodologies that either leverage the inherent reactivity differences or employ protective group strategies to achieve the desired chemical outcome.
Strategic Approaches to Carboxylic Acid Modification
The modification of the carboxylic acid group of this compound can be broadly categorized into three key transformations. The choice of strategy is dictated by the desired final product and its intended application.
-
Esterification: Conversion to an ester can enhance lipophilicity, modulate biological activity, or provide a handle for further functionalization.
-
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the synthesis of peptidomimetics and other complex molecules with diverse biological functions.
-
Reduction: Reduction of the carboxylic acid to a primary alcohol opens up avenues for further synthetic transformations, such as etherification or oxidation to the corresponding aldehyde.
The following sections will provide detailed protocols and mechanistic insights for each of these transformations.
Esterification of this compound
Esterification of this compound can be achieved through several methods. The classical Fischer-Speier esterification offers a straightforward approach, while methods involving activation of the carboxylic acid can be employed for more sensitive substrates or when milder conditions are required.[2][3]
Fischer-Speier Esterification
This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is driven to completion by the removal of water, often through azeotropic distillation.[3]
Protocol 3.1.1: Synthesis of Ethyl 5-Amino-2-methylnicotinate
-
Materials:
-
This compound (1.0 eq)
-
Ethanol (absolute, excess, as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound and a large excess of absolute ethanol.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ethyl 5-amino-2-methylnicotinate.[5][6]
-
| Parameter | Value | Notes |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Temperature | Reflux | Typically around 78 °C for ethanol. |
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purification efficiency. |
Esterification via Acyl Chloride
For substrates that are sensitive to strong acidic conditions, a two-step procedure involving the formation of an acyl chloride followed by reaction with an alcohol is a viable alternative.[2]
Protocol 3.2.1: Synthesis of Methyl 5-Amino-2-methylnicotinate via Acyl Chloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess)
-
Methanol (absolute, 1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Step 1: Acyl Chloride Formation. In a fume hood, suspend this compound in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours.[2]
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-amino-2-methylnicotinoyl chloride hydrochloride.
-
Step 2: Esterification. Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanol and triethylamine in DCM to the cooled acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired methyl ester.[7]
-
Amidation of this compound
The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling reagent to activate the carboxylic acid.[8] Given the presence of the amino group on the this compound scaffold, chemoselectivity is a primary concern. Protecting the amino group is a common strategy to prevent self-polymerization or other side reactions.
Amidation with Amino Group Protection
Protecting the amino group as a carbamate (e.g., Boc or Cbz) is a robust strategy to ensure selective amidation of the carboxylic acid.[9][10][11]
Protocol 4.1.1: Synthesis of N-Boc-5-Amino-2-methylnicotinic Acid
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (1.0 eq)
-
1,4-Dioxane
-
Water
-
1 M Hydrochloric acid
-
-
Procedure:
-
Dissolve this compound in a mixture of 1,4-dioxane and a 1 M aqueous solution of sodium hydroxide.
-
Cool the solution to 0 °C and add Boc₂O.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected acid.
-
Protocol 4.1.2: Amide Coupling of N-Boc-5-Amino-2-methylnicotinic Acid
-
Materials:
-
N-Boc-5-Amino-2-methylnicotinic acid (1.0 eq)
-
Amine (e.g., Benzylamine, 1.1 eq)
-
HATU (1.1 eq)[12]
-
DIPEA (2.0 eq)
-
DMF (anhydrous)
-
-
Procedure:
-
Dissolve the N-Boc protected acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Notes |
| HATU | None | DIPEA, Et₃N | DMF, DCM | 1-4 hours | Highly efficient, especially for hindered amines.[12] |
| EDC/HOBt | HOBt | DIPEA, Et₃N | DMF, DCM | 12-24 hours | Cost-effective, water-soluble byproducts.[12] |
| T3P® | None | Pyridine, Et₃N | EtOAc, DCM | 2-6 hours | Versatile and safe, with easy workup.[12] |
Direct Amidation without Protecting Groups
Recent advancements have enabled the direct amidation of amino acids without the need for protecting groups, often utilizing Lewis acid catalysts.[13][14] These methods offer a more atom-economical approach.
Protocol 4.2.1: Lewis Acid-Catalyzed Direct Amidation
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound, the amine, and toluene.
-
Add the B(OCH₂CF₃)₃ catalyst to the mixture.
-
Heat the reaction to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Reduction of the Carboxylic Acid Group
The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol using borane reagents.[15][16][17] Borane is particularly effective as it is chemoselective for carboxylic acids in the presence of many other functional groups.[18]
Protocol 5.1.1: Borane Reduction to 5-Amino-2-methyl-3-pyridinemethanol
-
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, excess)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise to the stirring solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Stir the mixture for 30 minutes at room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams outline the key workflows described in this guide.
Caption: Workflow for esterification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. 5-AMINO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 60390-42-3 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 36052-25-2 | 5-aMino-nicotinic acid methyl ester - Capot Chemical [capotchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. alfachemic.com [alfachemic.com]
- 10. Protection for amino group and amino acid | PPTX [slideshare.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Application of 5-Amino-2-methylnicotinic Acid in Parallel Synthesis: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 5-Amino-2-methylnicotinic Acid Scaffold
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling researchers to systematically investigate structure-activity relationships (SAR).[1] Within this paradigm, the choice of a core scaffold is a critical determinant of success. This compound is a versatile building block that offers a unique combination of structural features, making it an attractive starting point for the construction of diverse and medicinally relevant compound libraries.
The substituted pyridine core of this compound is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The presence of three distinct functional handles—a carboxylic acid, an aromatic amine, and a methyl group—provides multiple vectors for diversification. The carboxylic acid is readily amenable to amide bond formation, one of the most frequently utilized reactions in drug discovery, allowing for the introduction of a vast array of amine-containing building blocks.[4] The amino group can be acylated, alkylated, or used in other transformations to further expand the chemical diversity of the resulting library. This multi-faceted reactivity allows for the creation of libraries with a high degree of structural variance from a single, readily accessible starting material.
This application note provides a comprehensive guide to the utilization of this compound in parallel synthesis workflows. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the generation of amide libraries, and present data in a clear and actionable format.
Core Principles of Parallel Synthesis with this compound
The fundamental strategy for leveraging this compound in parallel synthesis revolves around the robust and predictable nature of amide bond formation. The general workflow involves the coupling of the carboxylic acid moiety of the scaffold with a diverse set of primary and secondary amines. This approach allows for the systematic modification of one of the key pharmacophoric features of the molecule, enabling a thorough exploration of the chemical space around the core scaffold.
The choice of coupling reagents and reaction conditions is critical to ensure high yields and purities across a wide range of substrates, a prerequisite for successful library synthesis. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) are commonly employed to facilitate efficient amide bond formation, even with less reactive amines.[5][6]
The following diagram illustrates the general workflow for the parallel synthesis of an amide library from this compound.
References
- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 5-Amino-2-methylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield.
Introduction
This compound is a valuable pyridine-based building block in pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a carboxylic acid and an amino group, makes it a versatile precursor for constructing more complex molecular architectures. However, its synthesis is not trivial and presents several challenges, primarily concerning the regioselective introduction of functional groups onto the electron-deficient pyridine ring and the management of competing side reactions.
This guide focuses on a common and logical synthetic pathway, addressing potential pitfalls at each stage to enhance experimental success and improve final product yield.
General Synthetic Pathway
A prevalent strategy for synthesizing this compound involves a multi-step process starting from a suitable 2-methylpyridine precursor. The general workflow involves the formation of the nicotinic acid backbone, followed by nitration and subsequent reduction.
Caption: A common multi-step synthesis route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and logical approach is a three-stage synthesis:
-
Oxidation of a Precursor: The synthesis often begins with the oxidation of a suitable precursor like 2,5-dimethylpyridine (2,5-lutidine). The methyl group at the 3-position is more susceptible to oxidation than the one at the 2-position, but achieving high selectivity can be challenging. An alternative is starting from 2-methyl-5-bromopyridine, followed by lithiation and carboxylation, though this involves cryogenic conditions. The most direct precursor is 2-methylnicotinic acid, if commercially available.
-
Electrophilic Nitration: The resulting 2-methylnicotinic acid is then nitrated. The pyridine ring is electron-deficient, and the carboxylic acid group is a deactivating meta-director. The methyl group is a weak activating ortho-, para-director. The combination of these effects directs the incoming nitro group primarily to the 5-position. This step typically requires harsh conditions, such as a mixture of fuming nitric and sulfuric acids ("mixed acid").[1][2]
-
Reduction of the Nitro Group: The final step is the reduction of the 5-nitro group to the desired 5-amino group. This is a standard transformation that can be achieved with high efficiency using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Fe, Sn, or SnCl₂ in acidic media).[3][4]
Q2: Are there alternative methods to introduce the 5-amino group without a nitration/reduction sequence?
Yes, though they may be more complex. Rearrangement reactions provide an alternative. For instance, a Curtius rearrangement can convert a carboxylic acid to an amine with one less carbon.[5][6][7] To apply this, one could theoretically start with 2-methylpyridine-3,5-dicarboxylic acid, selectively convert the 5-carboxylic acid to an acyl azide, and then induce the rearrangement. Similarly, the Hofmann rearrangement converts a primary amide to an amine.[8][9] However, the synthesis of the required dicarboxylic acid precursor and achieving selective reaction at the 5-position adds significant complexity.
Q3: Why is the nitration step often low-yielding?
The nitration of pyridine rings is inherently difficult due to the ring's electron-deficient nature, which is further exacerbated by the electron-withdrawing carboxylic acid group. Several factors contribute to low yields:
-
Harsh Conditions: The reaction requires strongly acidic and high-temperature conditions, which can lead to decomposition of the starting material and product.[1]
-
Poor Regioselectivity: While the 5-position is electronically favored, side-products can form.
-
Product Solubility: The nitrated product can be highly soluble in the strong acid mixture, making isolation and work-up challenging and leading to product loss.
Troubleshooting Guide
Problem 1: Low yield or byproduct formation during the oxidation of the precursor (e.g., 2,5-Lutidine to 2-Methylnicotinic Acid).
| Potential Cause | Explanation & Validation | Recommended Solution |
| Over-oxidation | The reaction may be oxidizing both methyl groups, leading to the formation of pyridine-2,5-dicarboxylic acid. Validate this by taking an NMR of the crude product or by LC-MS analysis. | Reduce the molar equivalents of the oxidizing agent (e.g., KMnO₄). Control the reaction temperature carefully; perform the reaction at a lower temperature for a longer duration. A patent for a similar oxidation suggests yields can be improved by precise pH control during workup to separate the mono- and di-acid products.[10] |
| Incomplete Reaction | The starting material remains unreacted. This is often due to insufficient oxidant or deactivation of the oxidant over time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increase the reaction time or slightly elevate the temperature. Ensure the quality of the oxidizing agent. For KMnO₄ oxidations, ensure vigorous stirring as it is a heterogeneous reaction. |
| Difficult Work-up | For KMnO₄ oxidations, the manganese dioxide (MnO₂) byproduct can form a fine precipitate that is difficult to filter and may trap the product. | After the reaction, add a small amount of sodium metabisulfite or ethanol to quench excess KMnO₄ and help granulate the MnO₂. Celite filtration can also be effective. |
Problem 2: The nitration of 2-methylnicotinic acid results in a low yield or fails completely.
Caption: Troubleshooting workflow for the nitration of 2-methylnicotinic acid.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Insufficiently Forcing Conditions | The pyridine ring, deactivated by the -COOH group, requires very strong conditions. If only starting material is recovered, the reaction is likely not activated enough. | Gradually increase the reaction temperature, for example, from 100°C to 120-140°C, while carefully monitoring for decomposition. Ensure the use of fuming nitric acid and concentrated (or fuming) sulfuric acid. |
| Substrate Decomposition | The combination of high temperatures and strong acids can cause the substrate to char or decompose, resulting in a dark, tarry reaction mixture and a very low yield. | Run the reaction at the lowest effective temperature for a longer period. Add the substrate in portions to the hot acid mixture to better control the initial exotherm. |
| Protecting Group Strategy | The free carboxylic acid group strongly deactivates the ring. Converting it to a methyl or ethyl ester can sometimes moderate its deactivating effect and improve solubility, potentially leading to a cleaner reaction. | Before nitration, perform a Fischer esterification on the 2-methylnicotinic acid. After successful nitration, the ester can be hydrolyzed back to the carboxylic acid under standard basic or acidic conditions. |
Problem 3: The reduction of the nitro group is incomplete or produces side products.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Catalyst Poisoning (Hydrogenation) | Sulfur-containing impurities in the substrate or reagents can poison palladium catalysts (Pd/C). The presence of other reducible groups can also interfere. | Ensure the purity of the 5-nitro-2-methylnicotinic acid before hydrogenation. If poisoning is suspected, increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Alternatively, switch to a metal/acid reduction method which is less sensitive to poisons. |
| Incomplete Reduction (Metal/Acid) | Insufficient acid or metal can lead to incomplete conversion. The reaction may also stall if the product precipitates and coats the surface of the metal. | Use a sufficient excess of the metal (e.g., 3-5 equivalents of Fe or SnCl₂). Ensure vigorous stirring throughout the reaction. Adding a co-solvent like ethanol can improve solubility. The reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to give good yields of the corresponding amine.[3][11] |
| Difficult Product Isolation | The final product is amphoteric (containing both an acidic -COOH and a basic -NH₂ group), which can complicate work-up. It may be soluble in both acidic and basic aqueous layers. | After reduction, carefully adjust the pH of the solution to the isoelectric point (pI) of the molecule to minimize its solubility in water and induce precipitation. The pI can be estimated or determined empirically. Isolate the product by filtration. |
Experimental Protocols
These are generalized protocols based on standard procedures for analogous transformations and should be adapted and optimized for your specific setup.
Protocol 1: Nitration of 2-Methylnicotinic Acid
-
Reaction Setup: In a flask equipped with a reflux condenser and a thermometer, cautiously add 20 mL of concentrated sulfuric acid (98%). Cool the acid to 0-5°C in an ice bath.
-
Substrate Addition: Slowly add 5.0 g of 2-methylnicotinic acid to the stirred, cold sulfuric acid in small portions, ensuring the temperature does not exceed 15°C.
-
Nitrating Agent: In a separate beaker, prepare the nitrating mixture by cautiously adding 5 mL of fuming nitric acid (>90%) to 15 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Slowly add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 10°C. Once the addition is complete, slowly heat the reaction mixture to 110-120°C and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The product may precipitate upon quenching. If not, neutralize the solution carefully with a concentrated base (e.g., 50% NaOH or NH₄OH) to pH 3-4 to precipitate the crude 5-nitro-2-methylnicotinic acid. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of 5-Nitro-2-methylnicotinic Acid (Fe/HCl)
-
Reaction Setup: To a round-bottom flask, add the crude 5-nitro-2-methylnicotinic acid (5.0 g), 50 mL of ethanol, and 25 mL of water.
-
Reagent Addition: Add iron powder (approx. 3 equivalents) to the mixture. Heat the slurry to 70-80°C with vigorous mechanical stirring.
-
Acidification: Slowly add 5 mL of concentrated hydrochloric acid dropwise via an addition funnel. An exotherm will be observed. Maintain the reaction at reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. Add water to the residue and carefully adjust the pH to ~6-7 with aqueous ammonia. The product should precipitate.
-
Purification: Cool the mixture in an ice bath, filter the solid product, wash with a small amount of cold water, and dry. Recrystallize from an ethanol/water mixture if necessary.
References
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. benchchem.com [benchchem.com]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Amino-2-methylnicotinic Acid
Welcome to the technical support center for the purification of 5-Amino-2-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable compound. Due to its zwitterionic nature—possessing both a basic amino group and an acidic carboxylic acid—its purification presents unique challenges that require a nuanced approach. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems encountered during the purification of this compound. Each issue is analyzed by probable cause, followed by a detailed, step-by-step protocol for resolution.
Problem 1: Low Purity After Recrystallization; Persistent Impurities Detected
You've performed a standard recrystallization, but analytical data (HPLC, NMR) shows that impurities remain. The purity is stalled, typically below 98%.
Probable Causes:
-
Co-crystallization of Isomeric Impurities: Structurally similar impurities, such as isomers (e.g., 3-Amino-2-methylnicotinic acid or 5-Amino-6-methylnicotinic acid), may have comparable solubility profiles and can become incorporated into the crystal lattice of the desired product.
-
Unreacted Starting Materials: Depending on the synthetic route, starting materials like 5-bromo-2-methylnicotinic acid or the corresponding ester may persist.
-
Zwitterionic Aggregation: The compound can form aggregates in solution that trap impurities, which are then carried into the precipitate.[1]
Recommended Solutions:
A. pH-Adjusted Crystallization (Isoelectric Point Precipitation)
The zwitterionic nature of this compound means its solubility is highly dependent on pH.[2][3] At its isoelectric point (pI), the molecule has a net-zero charge, and its aqueous solubility is at a minimum. Most impurities will not share this exact pI, allowing for effective separation.
Protocol: Isoelectric Point Precipitation
-
Dissolution: Dissolve the crude this compound in an aqueous base, such as 1 M NaOH or KOH, until the pH is high enough for complete dissolution (typically pH > 9). This forms the highly soluble sodium salt.
-
Decolorization (Optional): If the solution is colored, add 1-2% (w/w) of activated carbon and stir for 15-30 minutes at room temperature.[4] Filter through a pad of celite to remove the carbon.
-
Acidification: Slowly add an acid, such as 1 M HCl or acetic acid, dropwise with vigorous stirring. Monitor the pH of the solution closely.
-
Precipitation: As the pH approaches the pI (estimated to be in the range of 4-6 for similar compounds), the product will begin to precipitate as a fine solid. Continue adding acid until the maximum amount of precipitate is formed.
-
Isolation: Filter the solid precipitate, wash with cold deionized water to remove salts, and then with a small amount of a water-miscible solvent like cold ethanol to aid drying.
-
Drying: Dry the purified solid under vacuum.
B. Two-Solvent Recrystallization
If isoelectric point precipitation is insufficient, a two-solvent (or solvent/anti-solvent) recrystallization can be effective.[5][6]
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent in which the compound is highly soluble when hot (e.g., ethanol, methanol, or an ethanol/water mixture) and a miscible "poor" or "anti-solvent" in which it is sparingly soluble (e.g., diethyl ether, hexane, or acetone).[7]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent to achieve a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification & Crystallization: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Problem 2: Product "Oils Out" or Fails to Crystallize
Upon cooling the recrystallization solution, a viscous oil or gum forms instead of solid crystals, or the solution remains clear even after cooling.
Probable Causes:
-
High Impurity Load: A high concentration of impurities can depress the melting point of the mixture and inhibit the formation of a stable crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the product comes out of solution as an amorphous oil rather than an ordered crystal.[6]
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the product in solution even at low temperatures, or its boiling point may be higher than the melting point of the solute.[5]
Recommended Solutions:
A. Modifying the Crystallization Conditions
-
Slow Cooling: Ensure the solution cools gradually. Let the flask stand at room temperature, perhaps insulated with glass wool or paper towels, before transferring it to an ice bath.[6]
-
Reduce Saturation: If oiling occurs, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and then cool slowly again.[6]
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
B. Trituration
Trituration is a technique to induce crystallization or purify an amorphous solid by washing it with a solvent in which the desired compound is insoluble but the impurities are soluble.
Protocol: Trituration of an Oily Product
-
Solvent Choice: Select a solvent in which this compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or acetone).
-
Procedure: Add a small volume of the chosen solvent to the flask containing the oil. Using a spatula or glass rod, vigorously stir and scrape the oil. The oil should gradually transform into a solid precipitate as the solvent washes away impurities.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a fresh portion of the cold trituration solvent, and dry.
Problem 3: Product is Discolored (Yellow, Brown, or Pink)
The final isolated product is not the expected white or off-white solid, indicating the presence of colored impurities.
Probable Causes:
-
Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored quinone-imine type byproducts.[8][9] This can be exacerbated by heat or the presence of trace metals.
-
Residual Synthesis Impurities: Some synthetic routes may generate colored byproducts that are carried through the workup.
Recommended Solutions:
A. Activated Carbon (Charcoal) Treatment
Activated carbon is highly effective at adsorbing large, planar, colored organic molecules.[4]
Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored product in a suitable hot solvent for recrystallization (e.g., ethanol/water).
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight relative to the solute) to the hot solution. Caution: Add carbon carefully to a hot solution to avoid bumping.
-
Adsorption: Stir the mixture at or near the boiling point for 5-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a fluted filter paper or a pad of celite to remove the carbon. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, decolorized filtrate to cool and crystallize as usual.
B. Use of a Reducing Agent
In some cases, a small amount of a mild reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) can be added during workup or recrystallization to reduce colored oxidized species back to the colorless amine. This should be used judiciously as it can introduce other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in purifying this compound?
The primary challenge stems from its zwitterionic (amphoteric) nature. It possesses both a basic amino group (pKa ~3-5) and an acidic carboxylic acid group (pKa ~4-5).[3] This dual functionality means its charge and solubility are highly pH-dependent. In neutral aqueous solutions, it exists as an internal salt, which is often highly polar and has low solubility in many common organic solvents but moderate solubility in water.[2] This behavior complicates standard purification techniques like direct recrystallization from non-polar solvents or silica gel chromatography.
Q2: Which solvent system is best for the recrystallization of this compound?
There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, good starting points are:
-
Ethanol/Water: A mixture of ethanol and water is often effective. The compound has good solubility in hot ethanol/water mixtures and lower solubility upon cooling.[5]
-
Methanol: Can be a good solvent, but its high solvating power may require larger volumes or the use of an anti-solvent.
-
Acetic Acid/Water: For very stubborn impurities, dissolving in dilute acetic acid and then adding water as an anti-solvent can be effective, though it requires careful removal of the acetic acid afterward.
The table below provides a general guide for solvent selection.
| Solvent System | Suitability for Recrystallization | Rationale & Comments |
| Water | Moderate | Good for isoelectric point precipitation. Limited utility for direct recrystallization due to relatively flat solubility curve. |
| Ethanol / Water | Excellent | Highly recommended starting point. The ratio can be tuned to optimize recovery and purity. |
| Methanol | Good | High solubility may lead to lower recovery unless an anti-solvent is used. |
| Isopropanol | Moderate | Lower solubility than ethanol; may be useful for washing the final product. |
| Acetone / Hexane | Poor | Compound is generally poorly soluble in these less polar solvents.[7][10] More suitable for trituration. |
| Ethyl Acetate | Poor | Low solubility. Can be used as a wash or for trituration to remove non-polar impurities. |
Q3: My compound streaks badly on a standard silica gel column. How can I fix this?
Streaking of zwitterionic compounds on silica gel is a classic problem. The polar amino and carboxylic acid groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and recovery.
Solutions:
-
Avoid Silica Gel Chromatography: If possible, rely on crystallization-based methods.
-
Modify the Mobile Phase: If chromatography is necessary, add modifiers to the eluent to suppress unwanted interactions.
-
Add Acetic Acid or Formic Acid (e.g., 0.5-2%): This protonates the basic amino group, forming an ammonium salt. The consistent positive charge reduces zwitterionic interactions with the silica.
-
Use a More Polar Solvent System: Systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol with an acid additive are common.
-
-
Consider Reverse-Phase Chromatography (C18): Reverse-phase chromatography is often better suited for polar and zwitterionic compounds. A mobile phase of water/acetonitrile or water/methanol with a pH buffer (e.g., ammonium formate or acetate) can provide excellent separation.[9]
Q4: How should I store purified this compound to maintain its purity?
Aromatic amines are prone to degradation. To ensure long-term stability, store the purified, dry solid:
-
In a tightly sealed container: To minimize exposure to air and moisture.
-
Protected from light: Use an amber vial or store in a dark place.
-
Under an inert atmosphere (optional but recommended): For maximum stability, store under nitrogen or argon.
-
At reduced temperature: Refrigeration (2-8 °C) is recommended.
Visualized Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
References
- 1. Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
overcoming solubility issues of 5-Amino-2-methylnicotinic acid
Technical Support Center: 5-Amino-2-methylnicotinic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the common solubility challenges associated with this compound. Here, we combine fundamental chemical principles with practical, field-proven methodologies to ensure your experiments are successful.
Understanding the Solubility Challenge
This compound is an amphoteric molecule, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality dictates its solubility behavior, making it a zwitterionic compound under certain pH conditions. Its solubility is lowest at its isoelectric point (pI), where the net charge is zero, leading to strong intermolecular interactions and a stable crystal lattice that resists dissolution in water. The key to solubilization is to shift the pH away from the pI, thereby converting the molecule into a more soluble salt form (either a protonated amine or a deprotonated carboxylate).
Troubleshooting Guide & Core Questions
This section addresses the most common issues encountered in the lab.
Q1: My this compound is not dissolving in water. What is the first step?
Your first step should be to adjust the pH. Due to its amphoteric nature, this compound exhibits classic pH-dependent solubility.
-
To create an acidi[1][2]c solution: Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise. This will protonate the basic amino group, forming a positively charged, more soluble salt.
-
To create a basic solution: Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the acidic carboxylic acid group, forming a negatively charged, more soluble carboxylate salt.
Always start with a smal[1]l amount of your compound in a larger volume of water and adjust the pH incrementally while stirring.
Q2: At what pH is the compound least soluble?
The compound is least soluble at its isoelectric point (pI). While the exact experimental pI for this compound is not readily published, we can estimate it based on its functional groups. The pKa of the carboxylic acid is predicted to be around 2.27, and the pKa of the conjugate acid of the amino group is predicted to be around 4.95. The pI would lie between [3][4]these values. Therefore, you will likely encounter the lowest solubility in the pH range of approximately 3 to 5.
Q3: Which organic solvents are effective for dissolving this compound?
If pH adjustment is not suitable for your experimental system (e.g., in non-aqueous reactions or certain cell culture conditions), organic solvents are the next option. Based on data for the parent compound, nicotinic acid, polar organic solvents are most effective.
-
Highly Recommended[5][6]: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions. Nicotinic acid's solubility is approximately 1 mg/mL in these solvents.
-
Moderately Effectiv[5]e: Alcohols like ethanol and methanol can also be used, though they may require heating or sonication to achieve higher concentrations.
-
Poor Solvents: No[6]n-polar solvents such as diethyl ether, toluene, and cyclohexane are generally ineffective.
Q4: I dissolved the co[6][7]mpound in DMSO, but it precipitated when I added it to my aqueous buffer/media. How can I prevent this?
This is a common issue known as "crashing out." It occurs when a drug dissolved in a high concentration in an organic solvent is rapidly diluted into an aqueous system where its solubility is much lower.
-
Decrease Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Use a Co-solvent System: Instead of pure DMSO, prepare your stock in a mixture of DMSO and a less potent, water-miscible solvent like ethanol or polyethylene glycol (PEG). This can ease the transit[8][9]ion into the aqueous phase.
-
Slow, Stirring Addition: Add the DMSO stock solution dropwise into the vortex of your rapidly stirring aqueous buffer. This promotes immediate dispersion and prevents localized supersaturation.
-
Warm the Aqueous Solution: Gently warming your buffer (if compatible with other components) can temporarily increase the solubility of the compound during addition.
Q5: Can I use surfactants or other formulation strategies to improve solubility?
Yes, for more advanced applications, especially in drug formulation, several techniques can be employed.
-
Surfactants: Non[8][10]-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.
-
Complexation: Cyc[8]lodextrins can be used to form inclusion complexes with the molecule, shielding its hydrophobic regions and enhancing aqueous solubility.
Experiment[2]al Protocols & Workflows
Protocol 1: pH-Mediated Solubilization in Aqueous Buffer
Objective: To prepare a solution of this compound in an aqueous buffer using pH adjustment.
Materials:
-
This compound powder
-
Deionized water or desired buffer (e.g., PBS)
-
0.1 M NaOH and 0.1 M HCl
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing 80% of the final desired volume of water/buffer.
-
Place the beaker on a stir plate and begin stirring. You will likely observe a suspension of fine particles.
-
For a basic stock solution (recommended for stability):
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH.
-
Continue adding base until all the solid material has completely dissolved. The solution should become clear.
-
Note the pH at which dissolution occurs.
-
-
Once dissolved, add more water/buffer to reach the final desired volume.
-
Re-check the pH and make final, small adjustments if necessary.
-
Sterile-filter the solution through a 0.22 µm filter if required for biological applications.
Data Summary: Solubility of Related Compounds
Since specific quantitative data for this compound is sparse, the following table for the parent compound, nicotinic acid, provides a useful starting point for solvent selection.
| Solvent | Mole Fractio[6]n Solubility (x) at 298.15 K (25°C) | Qualitative Assessment |
| Dimethyl sulfoxide (DMSO) | 1.15 x 10⁻¹ | Excellent |
| Ethanol | 2.15 x 10⁻² | Good |
| Water | 1.48 x 10⁻² | Moderate (pH-dependent) |
| Acetone | 0.24 x 10⁻² | Low |
| Acetonitrile | 0.03 x 10⁻² | Very Low |
| Diethyl Ether | 0.06 x 10⁻² | Very Low |
Data adapted from solubility studies on nicotinic acid. This serves as a proxy an[6]d experimental verification is recommended.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility.
Structural Basis of Solubility
The chemical structure of this compound is key to its behavior. The acidic carboxylic acid group and the basic amino group on the pyridine ring are the primary actors in its pH-dependent solubility.
Caption: Key functional groups governing solubility.
Frequently Asked Questions (FAQs)
-
Is it safe to heat the compound to aid dissolution?
-
Gentle heating (e.g., to 40-50°C) can be effective, particularly in organic solvents like ethanol or DMSO. However, always consult the compound's safety data sheet (SDS) for its melting point and thermal stability to avoid degradation.
-
-
How should I store [11]my stock solution?
-
Once in solution, especially aqueous, it is best to store stocks at -20°C to prevent degradation. If dissolved in DMSO, sto[5]re in small aliquots at -20°C in desiccated conditions to prevent water absorption by the DMSO.
-
-
Why is my solid compound off-white or yellowish?
-
The appearance is typically an off-white or light-colored solid. A significant deviation f[11]rom this may indicate impurities or degradation, and you should verify its purity via appropriate analytical methods.
-
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
stability of 5-Amino-2-methylnicotinic acid under different conditions
Welcome to the technical support guide for 5-Amino-2-methylnicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and assessing the stability of this compound. The information herein is structured to address common questions and experimental challenges, grounding all recommendations in established scientific principles and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound is primarily influenced by its key functional groups: an aromatic amine, a pyridine ring, and a carboxylic acid. Consequently, the main factors that can lead to degradation are:
-
pH: The molecule has multiple ionizable groups, making its solubility and reactivity highly dependent on the pH of the solution.
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This is often a primary degradation pathway for aromatic amines.[1][2][3]
-
Light Exposure (Photostability): Pyridine and aromatic amine derivatives can be susceptible to photodegradation upon exposure to UV or even visible light, potentially leading to ring modifications or polymerization.[4]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation and may cause decarboxylation of the nicotinic acid moiety at very high temperatures (e.g., >150-180°C).[4][5][6]
Q2: What are the expected physicochemical properties of this compound?
While specific experimental data for this molecule is limited, we can infer its properties from closely related analogs:
| Property | Expected Value / Observation | Rationale / Source Analogy |
| Appearance | White to off-white or light yellow solid. | Based on the appearance of similar compounds like 5-methylnicotinic acid and 3-aminopyridine.[7][8] |
| Aqueous Solubility | Sparingly soluble in water, especially around its isoelectric point. Solubility increases in acidic and basic conditions. | 5-Methylnicotinic acid is sparingly soluble (0.083 g/L at 25°C).[8][9] Like amino acids, solubility will be lowest at the pI and increase upon salt formation at low or high pH. |
| pKa Values (Estimated) | pKa₁ (~4.0, Carboxylic Acid)pKa₂ (~5.0, Amino Group)pKa₃ (~5.7, Pyridine Nitrogen) | The carboxylic acid pKa is typical for nicotinic acids. The amino group pKa is based on a prediction for the ethyl ester derivative (4.95).[10] The pyridine nitrogen pKa is based on that of 3-picoline (5.68).[1][11] |
The proximity of the amino group and pyridine nitrogen pKa values suggests a complex acid-base chemistry around neutral pH, which can significantly influence interactions and stability.
Q3: What is a forced degradation study and why is it necessary for this compound?
A forced degradation (or stress testing) study is an intentional process to degrade the compound using more aggressive conditions than it would typically encounter during storage.[12] The goal is to achieve a modest amount of degradation (typically 5-20%) to:
-
Identify likely degradation products: This helps in understanding the degradation pathways.
-
Elucidate degradation mechanisms: Understanding how the molecule degrades (e.g., hydrolysis vs. oxidation) allows for the development of stable formulations and appropriate storage conditions.
-
Develop and validate stability-indicating analytical methods: The study ensures your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products, which is a regulatory requirement.
Troubleshooting Guide: Stability Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Compound appears discolored (yellow/brown) in solution or as a solid over time.
-
Question: My solution of this compound turned yellow/brown after preparation or upon storage. What is the likely cause?
-
Answer & Scientific Rationale: This is a classic sign of oxidation . The aromatic amino group is electron-rich and can be easily oxidized, often forming colored polymeric products or nitro/nitroso compounds.[3] The oxidation process can be initiated by dissolved oxygen, trace metal impurities which act as catalysts, or exposure to light.
-
Troubleshooting Steps:
-
De-gas Solvents: Before dissolving the compound, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or similarly high-purity solvents to minimize metal ion contamination.
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil to prevent photo-initiated oxidation.
-
Issue 2: Poor or inconsistent solubility in aqueous buffers.
-
Question: I'm struggling to get a consistent concentration of my compound in a neutral aqueous buffer (e.g., pH 7.4 PBS). Why is this happening?
-
Answer & Scientific Rationale: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) centers. Its lowest solubility occurs at its isoelectric point (pI) , where the net charge on the molecule is zero. Based on the estimated pKa values, the pI is likely in the neutral pH range, leading to poor aqueous solubility.
-
Troubleshooting Steps:
-
Adjust pH: To dissolve the compound, adjust the pH of your solvent away from the pI.
-
Acidic Conditions (pH < 3): The amino group and pyridine nitrogen will be protonated (positive charge), and the molecule will form a soluble salt (e.g., a hydrochloride salt).
-
Basic Conditions (pH > 8): The carboxylic acid will be deprotonated (negative charge), forming a soluble salt (e.g., a sodium salt).
-
-
Prepare a Concentrated Stock: Dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to create a concentrated stock solution. Then, dilute this stock into your final buffer. Be aware that adding a highly acidic or basic stock may alter the final pH of your buffer, so check and adjust as needed.
-
Diagram: pH-Dependent Speciation of this compound
The following diagram illustrates the predominant charge state of the molecule across different pH ranges, which directly impacts its solubility.
Caption: Predominant ionic forms of the molecule at different pH values.
Issue 3: Loss of compound potency or appearance of new peaks in HPLC after heat exposure.
-
Question: After heating my sample, I see a decrease in the main peak area and the emergence of new peaks in my chromatogram. What degradation is occurring?
-
Answer & Scientific Rationale: Heating accelerates most degradation reactions. For this compound, you are likely observing a combination of accelerated oxidation and potentially decarboxylation . While decarboxylation typically requires high temperatures (e.g., >180°C in some cases), the presence of certain catalysts or conditions could lower this threshold.[6]
-
Troubleshooting Steps:
-
Control Temperature: Avoid unnecessary exposure to high temperatures. If heating is required for your process, perform a time-course study at different temperatures to find the optimal balance between reaction efficiency and degradation.
-
Analyze Degradants: Use HPLC-MS to get the mass of the new peaks. A mass loss of 44 Da from the parent compound is a strong indicator of decarboxylation (loss of CO₂).
-
Inert Atmosphere: If heating is unavoidable, perform the reaction under an inert atmosphere (N₂ or Ar) to minimize concurrent oxidation, which can complicate the degradation profile.
-
Experimental Protocols: Forced Degradation Studies
To formally assess stability, perform forced degradation studies under the following conditions. The goal is to achieve 5-20% degradation of the active ingredient. Analyze all samples against an unstressed control using a validated stability-indicating HPLC method.
Diagram: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies.
Protocol 1: Hydrolytic Stability (Acid & Base)
-
Preparation: Prepare three 1 mg/mL solutions of the compound: one in 0.1 M HCl, one in 0.1 M NaOH, and one in purified water (as a control).
-
Stress Application: Place sealed vials of each solution in a water bath or oven at 60°C.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Sample Processing: Before HPLC analysis, cool the aliquots to room temperature. Crucially, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze by HPLC, comparing to the unstressed control.
Protocol 2: Oxidative Stability
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Application: Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours). The reaction can be rapid.
-
Analysis: Analyze directly by HPLC. If needed, the reaction can be quenched by adding a small amount of sodium bisulfite.
Protocol 3: Thermal Stability
-
Solid State: Place a small amount of the solid compound in an open vial and a closed vial. Store in an oven at 80°C. Sample at extended time points (e.g., 1, 7, 14 days). Prepare solutions for analysis.
-
Solution State: Prepare a 1 mg/mL solution in a relevant solvent (e.g., water, buffered to a specific pH). Store in a sealed vial in an oven at 60-80°C, protected from light. Sample at time points as in the hydrolysis protocol.
-
Analysis: Analyze by HPLC.
Protocol 4: Photostability
-
Standard: Follow the guidelines outlined in ICH Q1B.
-
Exposure: Expose both the solid compound and a solution (in a chemically inert, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Simultaneously, expose a dark control sample (wrapped in aluminum foil) to the same temperature conditions.
-
Analysis: Compare the light-exposed samples to the dark control using HPLC.
Hypothetical Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible. Structure elucidation of observed degradants would be required for confirmation.
Caption: Plausible (hypothetical) degradation pathways for the molecule.
References
- 1. Showing Compound 3-Methylpyridine (FDB004416) - FooDB [foodb.ca]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Picoline | 108-99-6 [chemicalbook.com]
- 4. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 6. US2702802A - Process of making isocinchomeronic acid and decarboxylation of same to niacin - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]
- 9. 5-Methylnicotinic acid, 97% | Fisher Scientific [fishersci.ca]
- 10. Page loading... [wap.guidechem.com]
- 11. 3-Picoline CAS#: 108-99-6 [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Derivatization of 5-Amino-2-methylnicotinic Acid
Welcome to the technical support center for the derivatization of 5-Amino-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions.
Understanding the Molecule: Key to Successful Derivatization
This compound presents a unique set of challenges and opportunities due to its trifunctional nature: a nucleophilic aromatic amine, a carboxylic acid, and a pyridine ring. The interplay of these groups dictates the reaction's outcome. The pyridine nitrogen can be protonated under acidic conditions, deactivating the ring towards electrophilic attack.[1] Conversely, the amino group's nucleophilicity and the carboxylic acid's ability to be activated are central to forming amide and ester derivatives.
A critical first step is understanding the potential for side reactions. For instance, in reactions involving strong methylating agents, N-methylation of the pyridine ring can occur if conditions are not carefully controlled.[1] Similarly, decarboxylation can be a concern at elevated temperatures.[1]
Troubleshooting Common Derivatization Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Low or No Product Yield
Question: I am attempting an amide coupling reaction with this compound and a primary amine using a standard carbodiimide coupling agent (like EDC), but I am seeing very low conversion to the desired amide. What could be the issue?
Answer: This is a frequent challenge. Several factors could be at play:
-
Incomplete Activation of the Carboxylic Acid: The formation of the O-acylisourea intermediate from the carboxylic acid and carbodiimide is a crucial first step.[2] If this intermediate is not efficiently formed or is unstable, the reaction will not proceed.
-
Troubleshooting:
-
Add an Activator: Incorporating an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the active O-acylisourea to form a more stable active ester, which then reacts more cleanly with the amine.
-
Switch Coupling Reagents: Consider using uronium-based coupling reagents like HATU or HBTU. These have proven to be highly effective for amide bond formation, particularly with heterocyclic compounds.[2][3]
-
-
-
Poor Nucleophilicity of the Amine: The amine you are coupling may not be sufficiently nucleophilic to react efficiently with the activated carboxylic acid.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used to scavenge the acid formed during the reaction without competing with the primary amine.[3]
-
Solvent Effects: Ensure your solvent is anhydrous and appropriate for the reaction. DMF and DCM are common choices.
-
-
-
Zwitterion Formation: Amino acids can exist as zwitterions, which can affect their reactivity.
-
Troubleshooting:
-
Protecting Groups: While often desirable to avoid, protecting the amino group of your coupling partner might be necessary if it also contains a carboxylic acid.
-
-
Question: My esterification of this compound with a secondary alcohol is sluggish, and I'm observing decomposition when I add a base. What's happening?
Answer: Secondary alcohols are less nucleophilic than primary alcohols, making esterification more challenging. The decomposition upon adding a base like triethylamine (NEt3) suggests potential side reactions.
-
Ineffective Esterification Method:
-
Troubleshooting:
-
Fischer Esterification: For simple alcohols, refluxing with a catalytic amount of strong acid (like H₂SO₄) in an excess of the alcohol can be effective.[1] This drives the equilibrium towards the ester.
-
Steglich Esterification: While you've encountered issues, optimizing the Steglich conditions (DCC/DMAP) by lowering the temperature and adding the alcohol slowly might mitigate side reactions.
-
Acid Chloride Formation: A robust method is to first convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base or a scavenger base like pyridine.
-
-
Formation of Impurities and Side Products
Question: I am observing a significant amount of a diamide byproduct in my amidation reaction. How can I minimize this?
Answer: Diamide formation suggests that the initially formed amino amide product is reacting with another activated molecule of this compound.
-
Reaction Stoichiometry and Conditions:
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the amine can help to ensure all the activated carboxylic acid is consumed.
-
Design of Experiments (DoE): A Design of Experiments approach can help to systematically optimize factors like catalyst loading, amine loading, and solvent volume to maximize the yield of the desired product and minimize byproduct formation.[4]
-
-
Question: My final product is contaminated with a species that appears to be the N-methylated derivative of my starting material. How can I prevent this?
Answer: N-methylation of the pyridine ring is a known side reaction, particularly when using potent methylating agents.[1]
-
Choice of Reagents and Conditions:
-
Troubleshooting:
-
Avoid Strong Methylating Agents: If your derivatization involves methylation, consider milder reagents.
-
Acidic Conditions for Fischer Esterification: During Fischer esterification, the pyridine nitrogen is protonated by the strong acid catalyst, which deactivates it towards electrophilic attack.[1] This inherent protection prevents N-alkylation.
-
-
Experimental Protocols and Data
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the amine (1.05 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU | Highly efficient for amide bond formation, especially with challenging substrates.[2][3] |
| Base | DIPEA | A non-nucleophilic base that effectively scavenges acid without competing in the reaction.[3] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. |
| Stoichiometry | Slight excess of amine | Helps to drive the reaction to completion and minimize unreacted activated acid. |
Protocol 2: Fischer Esterification
This protocol is suitable for converting this compound to its corresponding ester with a simple alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend this compound (1 equivalent) in a large excess of the desired alcohol.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
| Parameter | Recommendation | Rationale |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst that protonates the carbonyl oxygen, making it more electrophilic. |
| Alcohol | Large Excess | Serves as both the reactant and the solvent, driving the equilibrium towards the product.[1] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the key decision points and workflows for the derivatization of this compound.
Caption: Decision workflow for derivatization of this compound.
Caption: Troubleshooting logic for low product yield in derivatization reactions.
References
Technical Support Center: Synthesis of 5-Amino-2-methylnicotinic Acid
Welcome to the technical support guide for the synthesis of 5-Amino-2-methylnicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Synthetic Landscape
This compound is a key intermediate in the pharmaceutical industry. While its structure appears straightforward, its synthesis is often plagued by issues related to regioselectivity, functional group compatibility, and the formation of closely-related impurities that can be challenging to separate. This guide addresses the most common synthetic routes and provides detailed troubleshooting for the side reactions that frequently compromise yield and purity.
Section 1: Troubleshooting the Reduction of 2-Methyl-5-nitronicotinic Acid
The reduction of a nitro group is one of the most common and direct methods to install the C5-amine. However, the choice of reducing agent and reaction conditions is critical to avoid unwanted byproducts.
FAQ 1: My reduction reaction is incomplete, showing starting material and/or intermediate species. How can I drive it to completion?
Answer: Incomplete reduction is a frequent issue, often resulting from insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions. The primary intermediates of concern are the nitroso and hydroxylamine species, which can sometimes dimerize or lead to other impurities.
Root Cause Analysis & Solutions:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Cause: The catalyst (e.g., Pd/C, PtO₂) may be poisoned by sulfur-containing reagents from previous steps or by the starting material itself. The catalyst quality and age can also be a factor.
-
Solution:
-
Ensure all reagents and solvents are of high purity and free from catalyst poisons.
-
Use a fresh batch of catalyst. An increased catalyst loading (e.g., from 5 mol% to 10 mol%) can also be beneficial.
-
Consider switching the catalyst. For example, Raney Nickel is often effective for reducing nitro groups on heterocyclic rings.
-
-
-
Reducing Agent Stoichiometry (for Metal/Acid Reductions):
-
Cause: Using metals like Fe, Sn, or Zn in acidic media (e.g., HCl, AcOH) requires a sufficient stoichiometric excess to account for any metal oxidation or side reactions.
-
Solution: Increase the molar equivalents of the metal and acid. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Ensure the metal is activated (e.g., by washing with dilute acid) before use.
-
-
Reaction Conditions:
-
Cause: Insufficient temperature or hydrogen pressure (for hydrogenation) can lead to sluggish reactions.
-
Solution: For catalytic hydrogenation, increasing the H₂ pressure (e.g., from 50 psi to 100 psi) and temperature (e.g., from 25°C to 50°C) can significantly improve the reaction rate. For metal/acid reductions, gentle heating may be required.
-
Workflow: Optimizing Catalytic Hydrogenation```dot
Caption: Competing reactions of the isocyanate intermediate.
FAQ 3: I am observing halogenation of the pyridine ring. How can this be avoided?
Answer: Ring halogenation is a potential side reaction when using reagents like N-bromosuccinimide (NBS) or excess bromine, especially with electron-rich aromatic or heteroaromatic systems.
Root Cause Analysis & Solutions:
-
Reagent Choice: NBS can be more aggressive than in-situ generated hypobromite. A study by Jevtić et al. demonstrated that using N-bromoacetamide (NBA) with lithium hydroxide can provide high yields of carbamates (which can then be hydrolyzed) with minimal aryl bromination. [1]* Stoichiometry: Use of a minimal, precise amount of bromine (typically 1.0 to 1.1 equivalents) is crucial. Excess bromine will lead to electrophilic aromatic substitution on the pyridine ring.
-
Reaction Conditions: The formation of sodium hypobromite (NaOBr) from bromine and sodium hydroxide should be done in situ at low temperatures (0-5°C) to minimize free bromine concentration.
Section 3: General Purification Strategies
FAQ 4: How can I effectively purify the final this compound product from starting materials and side products?
Answer: Purification of aminocarboxylic acids often relies on their amphoteric nature.
Purification Protocol Table:
| Step | Technique | Purpose | Technical Insight |
| 1 | pH Adjustment / Isoelectric Precipitation | Primary Purification | This compound is least soluble at its isoelectric point (pI). Carefully adjust the pH of the aqueous solution post-reaction. Acidic impurities (like dicarboxylic acids) will remain soluble at low pH, while basic impurities will be soluble at high pH. The target product will precipitate at its pI. [2][3] |
| 2 | Recrystallization | High Purity Polish | After initial isolation, recrystallization from a suitable solvent system (e.g., water, ethanol/water) is highly effective. The choice of solvent is critical for selectively dissolving the product at high temperature while leaving impurities behind or vice-versa. A patent for a related compound suggests using ethanol for recrystallization to achieve >99% purity. [2][4] |
| 3 | Activated Carbon Treatment | Decolorization | If the product is discolored, it is often due to trace, highly conjugated impurities. Gently heating the solution with a small amount of activated carbon and then filtering it hot (before recrystallization) can remove these colored species. [5] |
| 4 | Ion-Exchange Chromatography | For Difficult Separations | For challenging separations from ionic impurities, ion-exchange chromatography can be used. The product can be bound to a strong acid cation exchange resin and then eluted with a buffered solution. [3][5] |
References
- 1. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. diaion.com [diaion.com]
- 4. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 5-Amino-2-methylnicotinic acid. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the lab bench to pilot and production scales. We will delve into the critical process parameters, common challenges, and robust troubleshooting strategies to ensure a successful, scalable, and safe synthesis campaign.
Section 1: Recommended Synthetic Pathway for Scale-Up
For the synthesis of this compound, multiple routes are theoretically possible. However, for scalability, reproducibility, and raw material availability, a two-step approach starting from 2-methylnicotinic acid is recommended. This pathway involves:
-
Nitration: Electrophilic nitration of 2-methylnicotinic acid to form the key intermediate, 2-methyl-5-nitronicotinic acid.
-
Reduction: Subsequent reduction of the nitro group to the desired primary amine.
This pathway is advantageous because the starting materials are readily available, and the transformations involved (nitration and catalytic hydrogenation) are well-established and scalable industrial processes.
Caption: Recommended two-step synthesis pathway for this compound.
Section 2: Detailed Experimental Protocols
The following protocols are provided as a starting point for lab-scale synthesis (up to 100g) and include critical considerations for process scale-up.
Protocol 1: Synthesis of 2-Methyl-5-nitronicotinic acid (Intermediate)
This procedure is adapted from standard nitration methodologies for pyridine carboxylic acids, emphasizing temperature control to minimize side products.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Lab Scale (100g) | Scale-Up Notes |
| 2-Methylnicotinic Acid | 137.14 | 100 g (0.73 mol) | Ensure >99% purity. Moisture content <0.1%. |
| Fuming Sulfuric Acid (20% SO₃) | - | 300 mL | Use a jacketed reactor for precise temperature control. |
| Fuming Nitric Acid (>90%) | 63.01 | 75 mL (1.79 mol) | Addition must be subsurface via a dip tube to ensure rapid mixing. |
Step-by-Step Procedure:
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel or pump for reagent addition.
-
Acid Charge: Charge the reactor with 300 mL of fuming sulfuric acid. Begin aggressive stirring.
-
Cooling: Cool the sulfuric acid to 0-5 °C using a chiller.
-
Substrate Addition: Slowly add 100 g of 2-methylnicotinic acid portion-wise, ensuring the internal temperature does not exceed 15 °C. The substrate should fully dissolve.
-
Nitration: Once a clear solution is obtained and the temperature is stable at 0-5 °C, begin the dropwise addition of 75 mL of fuming nitric acid. Causality: Maintaining a low temperature is critical to control the highly exothermic reaction and prevent the formation of undesired isomers or over-nitration. The rate of addition should be such that the internal temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for 2-4 hours. Monitor the reaction progress by taking quenched samples and analyzing them via HPLC. The reaction is complete when <1% of the starting material remains.
-
Quenching: Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring in a separate, appropriately sized vessel. This step is highly exothermic and must be performed slowly. A precipitate will form.
-
Isolation: Allow the slurry to warm to room temperature and stir for 1 hour. Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral (pH ~6-7). This removes residual acid which is crucial for the stability of the product and the success of the subsequent reduction step.
-
Drying: Dry the solid product under vacuum at 60-70 °C to a constant weight.
-
Characterization: Expected Yield: 85-92%. Purity (by HPLC): >98%. The product is 2-methyl-5-nitronicotinic acid (CAS 59290-81-2).[2][3]
Protocol 2: Reduction to this compound (Final Product)
This protocol utilizes catalytic transfer hydrogenation, a method well-suited for scale-up due to its operational safety and efficiency compared to high-pressure hydrogenation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Lab Scale (100g) | Scale-Up Notes |
| 2-Methyl-5-nitronicotinic acid | 182.13 | 100 g (0.55 mol) | Ensure intermediate is dry and free of residual acid. |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 5.0 g (5 wt%) | Use a dedicated, spark-proof spatula. Handle as a slurry. |
| Ethanol (Denatured) | 46.07 | 1 L | An appropriate solvent is crucial for substrate solubility and reaction kinetics. |
| Hydrogen Gas (H₂) | 2.02 | 50-60 psi | Ensure proper grounding of equipment. Use a high-quality pressure regulator. |
Step-by-Step Procedure:
-
Setup: Charge a hydrogenation vessel (e.g., Parr shaker) with 100 g of 2-methyl-5-nitronicotinic acid and 1 L of ethanol.
-
Inerting: Seal the vessel and purge the system with nitrogen gas 3-5 times to remove all oxygen. Causality: This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and air, especially in the presence of a highly active palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5.0 g of 10% Pd/C (50% wet) as a slurry in ethanol.
-
Hydrogenation: Seal the reactor, begin vigorous agitation, and pressurize with hydrogen gas to 50-60 psi. The reaction is exothermic; for larger scales, cooling may be required to maintain the temperature below 50 °C.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases. Confirm completion with HPLC analysis.
-
Catalyst Filtration: Depressurize the reactor and purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The filter cake containing Pd/C is pyrophoric and must not be allowed to dry in the open air. Quench the filter cake immediately with water and store it under water in a labeled, dedicated waste container.
-
Crystallization: Concentrate the filtrate under reduced pressure to approximately 20-30% of its original volume. The product should begin to crystallize.
-
Isolation: Cool the slurry to 0-5 °C and hold for 1-2 hours to maximize precipitation. Filter the product, wash the cake with a small amount of cold ethanol, and dry under vacuum at 50-60 °C.
-
Characterization: Expected Yield: 90-97%. Purity (by HPLC): >99%. The product is this compound.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this synthesis.
References
Technical Support Center: Protecting Group Strategies for 5-Amino-2-methylnicotinic Acid
Welcome to the technical support guide for navigating the complexities of protecting group strategies for 5-Amino-2-methylnicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of complex molecules incorporating this versatile building block.
This compound presents a unique challenge due to the presence of three distinct functional groups: a nucleophilic aromatic amine, a carboxylic acid, and a pyridine ring. The electronic nature of the pyridine ring influences the reactivity of both the amino and carboxyl groups, necessitating a carefully considered protection strategy to achieve the desired chemical transformations selectively and in high yield.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during synthetic campaigns.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
The main challenge lies in the chemoselective manipulation of the amino and carboxylic acid groups. The amino group is a potent nucleophile, while the carboxylic acid is acidic and can interfere with a variety of reagents. Furthermore, the pyridine nitrogen can be protonated or alkylated under certain conditions, which can affect the reactivity of the other functional groups.
Q2: Which protecting group is recommended for the 5-amino group?
The tert-butyloxycarbonyl (Boc) group is the most commonly employed and highly recommended protecting group for the 5-amino functionality.[1][2][3][4] Its key advantages include:
-
Ease of Introduction: The Boc group can be readily introduced using di-tert-butyl dicarbonate (Boc)₂O under mild basic conditions.[3][5]
-
Stability: It is robust and stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation.[3][6]
-
Orthogonality: The Boc group is acid-labile and can be selectively removed in the presence of other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for orthogonal protection strategies.[5][6][7][8][9]
Q3: What are the best strategies for protecting the 2-carboxylic acid group?
The most common and effective strategy is to convert the carboxylic acid into an ester.[10][11] The choice of ester depends on the desired deprotection conditions:
-
Methyl or Ethyl Esters: These are simple to form via Fischer esterification using the corresponding alcohol and a strong acid catalyst (e.g., H₂SO₄).[12][13] They are typically removed by saponification with a base like NaOH or LiOH.
-
Benzyl Esters: These offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is compatible with many other functional groups.[14]
-
tert-Butyl Esters: These are cleaved under acidic conditions, often with trifluoroacetic acid (TFA), similar to the Boc group.[14][15] This can be useful if simultaneous deprotection of both the amino and carboxyl groups is desired.
Q4: Can I perform reactions on the pyridine ring while the other groups are protected?
Yes, with the appropriate protecting groups in place, reactions on the pyridine ring are possible. For instance, N-oxidation of the pyridine nitrogen can be achieved, followed by subsequent transformations. It is crucial that the chosen protecting groups are stable to the conditions of the pyridine ring modification.
Q5: What is "orthogonal protection" and why is it important for this molecule?
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protecting groups, without affecting the others.[7][8][9] This is critical for this compound because it enables the sequential modification of the amino and carboxylic acid groups. For example, you could protect the amine with Boc (acid-labile) and the carboxylic acid as a benzyl ester (hydrogenolysis-labile). This allows you to deprotect and react the carboxylic acid without removing the Boc group, and vice versa.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the protection and manipulation of this compound.
Problem 1: Low yield during Boc protection of the 5-amino group.
Possible Causes:
-
Inadequate Base: The basicity might be insufficient to deprotonate the amino group effectively for its reaction with (Boc)₂O.
-
Solubility Issues: this compound may have limited solubility in the reaction solvent.
-
Reaction with Carboxylic Acid: The base might be reacting preferentially with the carboxylic acid proton.
Solutions:
-
Optimize Base and Solvent: A common and effective system is using sodium hydroxide or triethylamine as the base in a mixed solvent system like THF/water or dioxane/water.[1][2] This ensures both the substrate and reagents are sufficiently soluble.
-
Use of DMAP: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[16]
-
Protect the Carboxylic Acid First: If low yields persist, consider protecting the carboxylic acid as an ester first. This removes the acidic proton, allowing for more efficient Boc protection of the amine.
Problem 2: During esterification of the carboxylic acid, I am observing side products.
Possible Causes:
-
N-Alkylation: If using alkyl halides for esterification, methylation or ethylation of the pyridine nitrogen can occur.[17]
-
Decarboxylation: At elevated temperatures, particularly under harsh acidic conditions, decarboxylation of the nicotinic acid can occur, leading to the formation of 2-methyl-5-aminopyridine.[17]
-
Amide Formation: If the amino group is unprotected, intermolecular amide bond formation can lead to oligomerization.
Solutions:
-
Fischer Esterification Conditions: For methyl or ethyl esters, use a large excess of the alcohol with a catalytic amount of a strong acid like H₂SO₄ and reflux for an appropriate time, monitoring by TLC to avoid prolonged heating.[12][17]
-
Protect the Amino Group First: To prevent amide formation, the 5-amino group should be protected (e.g., with Boc) before esterification.
-
Milder Esterification Methods: Consider using milder conditions such as reacting the carboxylic acid with an alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP.
Problem 3: Difficulty in achieving selective deprotection.
Possible Causes:
-
Incorrect Choice of Orthogonal Protecting Groups: The chosen protecting groups may not be truly orthogonal under the reaction conditions. For example, some acid-labile groups might have partial lability under conditions intended to remove another group.
-
Harsh Deprotection Conditions: The conditions used for deprotection might be too harsh, leading to the cleavage of other protecting groups or degradation of the molecule.
Solutions:
-
Careful Selection of Protecting Groups: Plan your synthetic route and choose protecting groups with distinct deprotection mechanisms. A classic orthogonal pair is the acid-labile Boc group for the amine and the hydrogenolysis-labile benzyl (Bn) group for the carboxylic acid.[8]
-
Milder Deprotection Reagents:
-
For Boc deprotection: Instead of strong acids like neat TFA, consider using HCl in an organic solvent like dioxane or methanol, or milder acids if the substrate is sensitive.[1][6][16]
-
For ester deprotection: For base-labile esters, use stoichiometric amounts of LiOH or NaOH at room temperature or 0°C to avoid potential side reactions.
-
Problem 4: Poor yields in amide bond formation with the protected this compound.
Possible Causes:
-
Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of the amine to the activated carboxylic acid.
-
Poor Activation of the Carboxylic Acid: The chosen coupling reagent may not be effective for this substrate. The electron-withdrawing nature of the pyridine ring can affect the reactivity of the carboxyl group.
-
Low Nucleophilicity of the Amine: The amine being coupled may be weakly nucleophilic.[18]
Solutions:
-
Choice of Coupling Reagent: For challenging amide couplings, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard reagents like EDC/HOBt.
-
Formation of Acid Chloride: Converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, but care must be taken to avoid side reactions.[18]
-
Optimize Reaction Conditions: Adding a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is crucial. Running the reaction at slightly elevated temperatures (e.g., 40-50 °C) may also improve the reaction rate.
III. Experimental Protocols & Data
Protocol 1: Boc Protection of this compound
-
Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, acidify the reaction mixture to pH 3-4 with a cold solution of 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.
Protocol 2: Methyl Esterification of N-Boc-5-Amino-2-methylnicotinic acid
-
Dissolve N-Boc-5-Amino-2-methylnicotinic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the methyl ester.
Table 1: Comparison of Common Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Orthogonal To |
| Amino | tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., NaOH, TEA) | Acid (e.g., TFA, HCl)[1][2][19] | Cbz, Bn, Fmoc |
| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl, Base | H₂, Pd/C; HBr/AcOH[14][20] | Boc, tBu, Fmoc | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Base | Base (e.g., Piperidine)[20] | Boc, tBu, Cbz, Bn | |
| Carboxylic Acid | Methyl Ester | Me | MeOH, H⁺ (e.g., H₂SO₄) | Base (e.g., LiOH, NaOH) | Boc, Cbz, Bn |
| Benzyl Ester | Bn | Benzyl alcohol, H⁺ or Benzyl bromide, Base | H₂, Pd/C | Boc, Fmoc | |
| tert-Butyl Ester | tBu | Isobutylene, H⁺ | Acid (e.g., TFA)[15] | Cbz, Bn, Fmoc |
IV. Visualization of Key Concepts
Decision Workflow for Protecting Group Strategy
This diagram illustrates a logical workflow for selecting an appropriate protecting group strategy based on the desired synthetic outcome.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. peptide.com [peptide.com]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of 5-Amino-2-methylnicotinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Amino-2-methylnicotinic acid from reaction mixtures. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate common purification hurdles and achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product has a low melting point and a broad melting range, suggesting the presence of impurities. What are the likely contaminants and how can I remove them?
Answer:
The presence of impurities is a common issue. The nature of these impurities largely depends on the synthetic route employed. A plausible synthetic pathway involves the oxidation of 5-amino-2-methylpyridine. Based on this, the most probable impurities are:
-
Unreacted Starting Material: 5-amino-2-methylpyridine.
-
Over-oxidized Byproduct: Pyridine-2,5-dicarboxylic acid.
-
Isomeric Impurities: If the starting material contained isomeric impurities, these may carry through the synthesis.
To address these, a multi-step purification strategy is recommended, starting with an acid-base extraction to separate acidic, basic, and neutral compounds.
Question 2: I am struggling with the acid-base extraction. What pH values should I target to effectively separate my amphoteric product from non-amphoteric impurities?
Answer:
Here is a logical workflow for the extraction:
-
Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
First Extraction (to remove strongly acidic impurities): Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which has a pH of approximately 8. This will deprotonate and remove any strongly acidic impurities, such as over-oxidized dicarboxylic acids, into the aqueous layer.[1][2]
-
Second Extraction (to isolate the product): Adjust the pH of the aqueous layer from the previous step to the isoelectric point of this compound (estimated to be around pH 3.5-4). At this pH, the compound will be least soluble in water and can be extracted back into an organic solvent.[3]
-
Third Extraction (to remove basic impurities): The organic layer from the first step can be washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities like unreacted 5-amino-2-methylpyridine.[2][3]
Question 3: My yield is low after recrystallization. How can I select a more appropriate solvent system?
Answer:
Low yield during recrystallization is often due to the selection of a suboptimal solvent or solvent system. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
For this compound, which is a polar molecule, polar solvents are a good starting point. Based on solubility data for related compounds like nicotinic acid, the following solvents should be considered[4][5][6]:
| Solvent | Rationale for Use |
| Water | Good for polar compounds; solubility can be highly temperature-dependent. |
| Ethanol | Often a good choice for moderately polar organic molecules.[7][8] |
| Ethanol/Water Mixture | A mixed solvent system can be fine-tuned to achieve the desired solubility profile. |
| Acetic Acid | Can be effective for recrystallizing amines and pyridines.[9] |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a small volume of a single solvent to each tube and observe the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, heat the mixture and observe if it dissolves.
-
If the compound dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If a single solvent is not ideal, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of my fractions during purification?
A1: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification.[10] Use a polar stationary phase like silica gel and a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The different components of your reaction mixture will travel up the TLC plate at different rates depending on their polarity, allowing you to visualize the separation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q2: I am considering using column chromatography. What stationary and mobile phases would you recommend?
A2: For a polar compound like this compound, normal-phase column chromatography with a polar stationary phase is a suitable choice.[11][12]
-
Stationary Phase: Silica gel or alumina are common choices.[11]
-
Mobile Phase (Eluent): A solvent system of intermediate polarity is a good starting point. You can begin with a less polar eluent and gradually increase the polarity. A gradient of ethyl acetate in hexanes, or methanol in dichloromethane, is often effective for separating polar aromatic compounds.[10][13] The optimal eluent system should be determined by preliminary analysis using TLC.
Q3: Can I purify this compound without using chromatography?
A3: Yes, in many cases, a combination of acid-base extraction followed by recrystallization can yield a product of high purity, especially if the impurities have significantly different acidic or basic properties from your target compound. Chromatography is typically employed when these simpler methods fail to provide the desired level of purity.
Visualizations and Protocols
Purification Workflow Logic
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and extract with two 50 mL portions of a saturated aqueous sodium bicarbonate solution. Combine the aqueous layers.
-
Acidification and Isolation: Cool the combined aqueous layers in an ice bath and acidify to approximately pH 4 by the dropwise addition of 1M HCl, monitoring with pH paper. The product should precipitate.
-
Back-Extraction: Extract the precipitated product from the acidified aqueous solution with three 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Step-by-Step Protocol: Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol/water mixture).
-
Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. columbia.edu [columbia.edu]
- 12. cup.edu.cn [cup.edu.cn]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Amino-2-methylnicotinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comparative analysis of the potential biological activities of positional isomers of 5-Amino-2-methylnicotinic acid. In the absence of direct comparative experimental data for these specific isomers, this guide synthesizes information from structure-activity relationship (SAR) studies on related nicotinic acid and aminopyridine derivatives. We will explore the predicted impact of the amino group's position on key biological activities, including anti-inflammatory effects, GPR109A receptor agonism, and antimicrobial properties. Detailed experimental protocols for evaluating these activities are also provided to empower researchers in their investigations of this class of compounds.
Introduction: The Versatile Scaffold of Nicotinic Acid
Nicotinic acid (niacin or vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The pyridine carboxylic acid core is a privileged scaffold, readily amenable to chemical modification to modulate its pharmacological profile. Known activities of nicotinic acid analogs include lipid-lowering effects, vasodilation, and anti-inflammatory responses, primarily mediated through the G-protein coupled receptor 109A (GPR109A)[1][2]. Furthermore, various aminonicotinic acid derivatives have demonstrated potential as antimicrobial agents[3].
The introduction of both an amino and a methyl group to the nicotinic acid scaffold, as in this compound, creates a set of positional isomers with potentially distinct biological activities. The electronic and steric properties conferred by the position of the amino group can significantly influence receptor binding, enzyme inhibition, and other molecular interactions. This guide will delve into the anticipated differences among these isomers based on established SAR principles.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity: A Tale of Substituent Positioning
Nicotinic acid itself has demonstrated anti-inflammatory properties[4]. The introduction of an amino group can modulate this activity. The position of this electron-donating group can influence the molecule's interaction with key inflammatory targets.
Hypothetical Structure-Activity Relationship:
-
Electron Distribution: The position of the amino group alters the electron density of the pyridine ring and the carboxyl group. This can affect the molecule's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
-
Steric Hindrance: The proximity of the amino group to the carboxylic acid or the methyl group can create steric hindrance, potentially impacting the binding affinity to target proteins.
Based on general SAR principles for anti-inflammatory agents with a pyridine core, it is plausible that the position of the amino group will significantly impact activity. For instance, studies on other aminopyridine derivatives have shown that the substitution pattern is crucial for anti-inflammatory effects[5].
GPR109A Receptor Agonism: The Key to Vasodilation and Lipid Modulation
The interaction of nicotinic acid with GPR109A is a key determinant of its therapeutic effects and side effects like flushing[1][2]. The binding of agonists to GPR109A is highly specific, and minor structural changes can lead to significant differences in affinity and efficacy[6][7].
Predicted Impact of Isomerism on GPR109A Activation:
-
Binding Pocket Interactions: The binding pocket of GPR109A has specific residues that interact with the carboxylic acid and the pyridine ring of nicotinic acid[7]. The position of the amino group will alter the electrostatic surface potential and steric profile of the ligand, thereby influencing how it fits into the binding pocket.
-
Pharmacophore Requirements: For GPR109A agonism, the carboxylic acid is a critical pharmacophoric element. The relative position of the amino group could either enhance or diminish the key interactions of the carboxylate with the receptor.
It is reasonable to hypothesize that the isomers will exhibit varying degrees of GPR109A agonism. An isomer that presents a favorable electrostatic and steric profile for interaction with the GPR109A binding pocket would be expected to be a more potent agonist.
Antimicrobial Activity: Exploring a Different Facet
Derivatives of nicotinic acid have also been investigated for their antimicrobial properties[3]. The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes. The position of the amino group can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Positional Isomerism and Antimicrobial Potency:
Studies on other classes of antibacterial molecules have demonstrated that positional isomerism can have a profound impact on both antimicrobial activity and toxicity to mammalian cells[8][9][10]. For aminonicotinic acid derivatives, the position of the amino group could affect:
-
Lipophilicity and Cell Penetration: The overall polarity and lipophilicity of the molecule will vary between isomers, which can affect its ability to cross the bacterial cell membrane.
-
Target Interaction: The specific arrangement of functional groups is critical for binding to microbial enzymes or other targets.
Therefore, it is likely that the isomers of this compound will display different spectrums and potencies of antimicrobial activity.
Experimental Protocols
To facilitate the empirical investigation of the biological activities of this compound isomers, we provide the following detailed protocols for key assays.
In Vitro Anti-inflammatory Activity Assay: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol describes a method to assess the anti-inflammatory potential of the test compounds by measuring their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow Diagram:
Caption: Workflow for in vitro anti-inflammatory assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the this compound isomers in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.
-
Treatment: Remove the old medium from the cells and pre-treat them with various concentrations of the test compounds for 1 hour.
-
Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each isomer.
GPR109A Receptor Activation Assay: cAMP Measurement
This protocol outlines a method to determine the agonist activity of the test compounds on the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production in a stable cell line expressing the receptor.
Workflow Diagram:
Caption: Workflow for GPR109A cAMP assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in a suitable growth medium containing a selection antibiotic.
-
Cell Seeding: Plate the cells in 96-well white opaque plates at an appropriate density and incubate overnight.
-
Compound and Forskolin Preparation: Prepare serial dilutions of the test isomers and a stock solution of forskolin in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each isomer.
Concluding Remarks and Future Directions
This guide has provided a theoretical framework for comparing the biological activities of this compound isomers based on established structure-activity relationships of related compounds. While direct experimental data is currently lacking, the provided insights and detailed experimental protocols offer a solid foundation for researchers to empirically determine the pharmacological profiles of these intriguing molecules.
Future studies should focus on the synthesis and in vitro and in vivo evaluation of the individual isomers to validate the hypotheses presented in this guide. Such research will not only elucidate the specific biological activities of each isomer but also contribute to a deeper understanding of the structure-activity relationships governing the pharmacology of aminonicotinic acid derivatives, potentially leading to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cefipra.org [cefipra.org]
A Comparative Guide to the Synthesis of 5-Amino-2-methylnicotinic Acid: An Evaluation of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylnicotinic acid is a key building block in medicinal chemistry and drug discovery, serving as a vital intermediate in the synthesis of a range of pharmacologically active compounds.[1] Its structural motif is found in various therapeutic agents, highlighting the importance of efficient and reliable synthetic access. This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering insights into the underlying chemical principles, experimental protocols, and performance metrics to aid researchers in selecting the most appropriate method for their specific needs.
Primary Synthetic Route: Oxidation of 3,5-Lutidine
A widely utilized and well-documented approach for the synthesis of this compound's precursor, 5-methylnicotinic acid, involves the selective oxidation of 3,5-lutidine. This method is favored for its straightforward nature and the ready availability of the starting material.
Mechanistic Considerations
The selective oxidation of one methyl group in 3,5-lutidine in the presence of another is a nuanced process. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically employed.[2] The reaction proceeds via a complex mechanism involving the formation of a manganese dioxide byproduct. Controlling the reaction conditions, such as temperature and the rate of oxidant addition, is critical to maximize the yield of the desired monocarboxylic acid and minimize the formation of the over-oxidized byproduct, 3,5-pyridinedicarboxylic acid.[2]
Experimental Workflow: Oxidation of 3,5-Lutidine
References
A Comparative Guide to Cross-Reactivity Profiling of 5-Amino-2-methylnicotinic Acid-Based Inhibitors
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 5-Amino-2-methylnicotinic acid scaffold is an emerging pharmacophore in modern drug discovery. Its derivatives have demonstrated inhibitory activity against a range of enzymes, including those involved in metabolic diseases like α-amylase and α-glucosidase, as well as nicotinamide N-methyltransferase (NNMT), a target for obesity and type 2 diabetes[1][2]. This chemical framework offers a versatile starting point for designing potent inhibitors. However, this versatility also presents a significant challenge: the potential for unintended off-target interactions, or cross-reactivity.
Identifying and characterizing these off-target effects is not merely a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.[3][4] Unforeseen interactions can lead to toxicity, reduced efficacy, or even beneficial polypharmacology.[5] This guide provides a comprehensive, technically grounded comparison of key methodologies for profiling the cross-reactivity of novel this compound-based inhibitors, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis using a hypothetical inhibitor, "BCHEM-8636," to illustrate the data and its interpretation.
The Rationale for a Multi-Pronged Profiling Strategy
No single method can fully capture an inhibitor's selectivity profile. A robust cross-reactivity assessment relies on an integrated, multi-pronged approach that begins with broad, unbiased screening and progresses to targeted validation in a physiologically relevant context. This strategy allows for the early identification of potential liabilities, saving significant time and resources.[6]
Our comparative analysis will focus on three gold-standard techniques that provide complementary information:
-
KINOMEscan® Competition Binding Assay: For a broad survey of the human kinome.
-
Affinity Chromatography-Mass Spectrometry (AC-MS): For unbiased discovery of any interacting protein, including non-kinase targets.
-
Cellular Thermal Shift Assay (CETSA®): For confirming direct target engagement and relative affinity in intact cells.
The following diagram illustrates a logical workflow for integrating these techniques to build a comprehensive selectivity profile for a new chemical entity (NCE) like a this compound derivative.
Caption: Integrated workflow for inhibitor cross-reactivity profiling.
Comparative Analysis of Profiling Methodologies
Let us consider our hypothetical inhibitor, BCHEM-8636 , designed as a potent inhibitor of Mitogen-Activated Protein Kinase 1 (MAPK1). We will use this case study to compare the data generated from each platform.
KINOMEscan®: A Global View of Kinase Interactions
Principle: KINOMEscan® is a high-throughput, active site-directed competition binding assay.[7][8] It does not measure enzymatic activity but rather the ability of a test compound to displace a proprietary ligand from the active site of over 450 kinases. The amount of kinase captured on a solid support is measured by qPCR. A lower amount of captured kinase indicates stronger binding by the test compound.[9]
Why Use It: This is the industry standard for an initial, broad assessment of kinase selectivity.[10] It provides quantitative binding affinity data (Kd values) across a vast and diverse panel of human kinases, allowing for rapid identification of both intended and unintended kinase interactions.
Hypothetical Data for BCHEM-8636:
| Target Kinase | Gene Symbol | Kd (nM) | Interpretation |
| Mitogen-Activated Protein Kinase 1 | MAPK1 | 5.2 | Potent binding to primary target |
| Cyclin-Dependent Kinase 2 | CDK2 | 85 | Moderate off-target binding |
| Serine/Threonine-Protein Kinase PIM1 | PIM1 | 350 | Weak off-target binding |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | >10,000 | No significant binding |
| Epidermal Growth Factor Receptor | EGFR | >10,000 | No significant binding |
Interpretation: The KINOMEscan® data immediately confirms that BCHEM-8636 binds potently to its intended target, MAPK1. However, it also reveals a potential liability with moderate affinity for CDK2 and weaker, but still notable, interaction with PIM1. This information is critical for guiding subsequent validation experiments and potential lead optimization efforts.
Affinity Chromatography-Mass Spectrometry (AC-MS): The Unbiased Discovery Tool
Principle: This technique is a form of compound-centric chemical proteomics.[11] The inhibitor (BCHEM-8636) is immobilized on a solid support matrix (e.g., agarose beads) to create an "affinity bait".[12][13] This bait is then incubated with a complex protein mixture, such as a whole-cell lysate. Proteins that bind to the inhibitor are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[14][15]
Why Use It: Its primary advantage is its unbiased nature. Unlike panel-based screens, AC-MS can identify any interacting protein, including non-kinase targets, membrane proteins, or previously uncharacterized proteins.[11] This is crucial for discovering completely unexpected off-targets that could explain idiosyncratic toxicity or novel mechanisms of action.
Hypothetical Data for BCHEM-8636:
| Identified Protein | Gene Symbol | Enrichment Score (Fold-Change vs. Control) | Interpretation |
| Mitogen-Activated Protein Kinase 1 | MAPK1 | 150 | Strong enrichment of primary target |
| Cyclin-Dependent Kinase 2 | CDK2 | 25 | Confirms KINOMEscan® hit |
| Nicotinamide N-methyltransferase | NNMT | 40 | Novel, unexpected non-kinase hit |
| Heat Shock Protein 90 | HSP90AA1 | 5 | Weak, potentially non-specific binder |
Interpretation: The AC-MS results validate the on-target (MAPK1) and key off-target (CDK2) interactions identified by KINOMEscan®. More importantly, it uncovers a novel, unexpected interaction with NNMT, a metabolic enzyme. This finding would have been completely missed by a kinase-focused screen and could have profound implications for the inhibitor's ultimate biological effect and safety profile.
Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Live Cell Context
Principle: CETSA® is a biophysical method that assesses drug-target interaction in intact cells or tissues.[16][17] The core principle is ligand-induced thermal stabilization.[18] When a protein binds to a ligand (like BCHEM-8636), its conformational stability increases, making it more resistant to heat-induced denaturation. In a typical experiment, cells treated with the compound are heated, lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction. The amount of soluble target protein remaining is quantified, often by Western blot or mass spectrometry.[19]
Why Use It: This is the crucial validation step. It confirms that the inhibitor can permeate the cell membrane, engage with its target in the complex intracellular environment, and induce a stabilizing conformational change.[20] It provides evidence of target engagement, which is a prerequisite for pharmacological activity.
Hypothetical Data for BCHEM-8636:
| Target Protein | Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg °C) | Interpretation |
| MAPK1 | Vehicle (DMSO) | 52.5 | - | Baseline thermal stability |
| MAPK1 | BCHEM-8636 (1µM) | 60.0 | +7.5 | Robust target engagement |
| CDK2 | Vehicle (DMSO) | 55.0 | - | Baseline thermal stability |
| CDK2 | BCHEM-8636 (1µM) | 57.5 | +2.5 | Moderate cellular engagement |
| NNMT | Vehicle (DMSO) | 49.0 | - | Baseline thermal stability |
| NNMT | BCHEM-8636 (1µM) | 54.0 | +5.0 | Strong cellular engagement |
Interpretation: The CETSA® results confirm robust engagement of the primary target MAPK1 in intact cells, indicated by a large thermal shift. It also validates the off-target interactions with CDK2 and NNMT, demonstrating that BCHEM-8636 accesses and binds these proteins within a cellular context. The significant shift for NNMT underscores the importance of the AC-MS finding. This cellular data provides much higher confidence in the physiological relevance of the in vitro screening results.
Impact of Cross-Reactivity on Cellular Signaling
The combined data reveals that BCHEM-8636 is not a perfectly selective MAPK1 inhibitor. Its cross-reactivity with CDK2 and NNMT could lead to complex biological outcomes. For example, while the intended effect is to block the RAS/RAF/MEK/ERK pathway, the off-target inhibition of CDK2 could independently induce cell cycle arrest, and inhibition of NNMT could alter cellular metabolism and NAD+ levels.[2]
Caption: Potential impact of BCHEM-8636 cross-reactivity on cellular signaling.
Detailed Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the key steps for identifying protein targets of BCHEM-8636 from a cell lysate.
-
Probe Synthesis: Covalently immobilize BCHEM-8636 onto NHS-activated agarose beads via a stable linker. Create a control matrix using beads that have been blocked without the compound.
-
Lysate Preparation: Culture cells (e.g., HEK293T) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Affinity Pulldown: Incubate 1 mg of cell lysate with 50 µL of BCHEM-8636-conjugated beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive elution with excess free compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Sample Preparation for MS: Run the eluate on a short SDS-PAGE gel to separate proteins from the beads. Perform an in-gel trypsin digest of the entire protein lane.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).
-
Data Analysis: Identify proteins and quantify their relative abundance using software like MaxQuant. Calculate the fold-change enrichment for each protein on the BCHEM-8636 beads relative to the control beads to identify specific binders.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) using Western Blot
This protocol describes how to validate target engagement in intact cells.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to ~80% confluency. Treat the cells with the desired concentration of BCHEM-8636 (e.g., 1 µM) or vehicle (DMSO) for 1 hour in culture medium.
-
Heating Step: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[16]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot Analysis: Normalize the total protein amount for each sample, add SDS-PAGE loading buffer, and resolve the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies specific for the target proteins (e.g., anti-MAPK1, anti-CDK2). Follow with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature to generate melt curves for both vehicle- and compound-treated samples. Determine the apparent aggregation temperature (Tagg) and calculate the thermal shift (ΔTagg).[17]
Conclusion
The development of selective inhibitors based on the this compound scaffold requires a rigorous and multi-faceted approach to cross-reactivity profiling. Relying on a single assay is insufficient to de-risk a compound for further development. By integrating broad screening techniques like KINOMEscan® with unbiased discovery tools like AC-MS, researchers can build a comprehensive map of potential interactions. Subsequent validation of these hits using cell-based target engagement assays like CETSA® is essential to confirm their physiological relevance. This structured, evidence-based approach provides the critical data needed to make informed decisions, optimize lead compounds for improved selectivity, and ultimately develop safer and more effective medicines.
References
- 1. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. youtube.com [youtube.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 14. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Comprehensive Purity Validation of Synthesized 5-Amino-2-methylnicotinic Acid
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
5-Amino-2-methylnicotinic acid is a substituted pyridine carboxylic acid, a structural motif of significant interest in medicinal chemistry and drug development. It serves as a key building block in the synthesis of various pharmacologically active agents.[1] In the pathway from a laboratory-scale synthesis to a viable Active Pharmaceutical Ingredient (API), the purity of such an intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Impurities, which can include starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects, impacting the final drug product's safety profile and potentially compromising patient health.[2][3]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of a synthesized batch of this compound. We will move beyond a simple listing of methods to explain the causality behind their selection and demonstrate how their orthogonal (complementary) nature provides a self-validating system for robust quality assessment. This approach aligns with the stringent requirements set by global regulatory bodies, such as those outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]
Understanding Potential Impurities in the Synthesis of this compound
A robust purity analysis begins with a theoretical understanding of what impurities might be present. While numerous synthetic routes exist, a common approach to analogous nicotinic acids involves the oxidation of substituted pyridines (e.g., lutidines).[6][7][8]
Potential impurities can be broadly categorized as:
-
Organic Impurities:
-
Starting Materials: Unreacted precursors, such as a substituted lutidine.
-
By-products: Compounds formed from competing reaction pathways, such as over-oxidation to form a dicarboxylic acid.[6]
-
Intermediates: Partially reacted molecules that were not fully converted to the final product.
-
Degradation Products: Impurities formed during workup, purification, or storage.
-
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.[2]
-
Residual Solvents: Solvents used in the reaction or purification steps.[2]
A comprehensive validation strategy must be capable of detecting, identifying, and quantifying these diverse potential contaminants.
Orthogonal Analytical Approaches: A Multi-Technique Validation Workflow
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound approach relies on the integration of multiple, orthogonal methods that measure different physicochemical properties of the substance. This multi-pronged strategy ensures that what one method might miss, another will detect.
Caption: Integrated workflow for purity validation.
Comparative Analysis of Key Analytical Techniques
We will now compare the four cornerstone techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[9] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a polar molecule like this compound, a reversed-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase is used with a polar mobile phase.[10][11] The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity (Area % method).
Advantages vs. Other Methods:
-
High Sensitivity: Can detect impurities at very low levels (often <0.05%).
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.[12]
-
Specificity: The method can be developed to resolve the main peak from all known impurities and degradation products.[13]
Data Presentation: Comparative Purity Assessment
| Analytical Technique | Information Provided | Typical Result for High-Purity Batch | Strengths | Limitations |
| HPLC (UV/DAD) | Quantitative purity, detection of related substances | > 99.8% | Highly sensitive and quantitative for UV-active compounds. | Co-eluting impurities may be missed; requires reference standards for absolute quantification. |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities | Conforms to structure; no observable impurities (>0.1%) | Provides definitive structural information. | Lower sensitivity than HPLC for impurity detection; complex mixtures can be hard to interpret. |
| LC-MS | Molecular weight confirmation, impurity identification | [M+H]⁺ matches theoretical mass | Confirms identity; powerful for identifying unknown impurities. | Ionization efficiency can vary, making quantification challenging without standards. |
| Elemental Analysis | Elemental composition (%C, %H, %N) | Within ±0.4% of theoretical values | Confirms the correct empirical formula of the bulk material.[14][15] | Insensitive to isomeric impurities or those with similar elemental composition. |
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Water/Acetonitrile to make a 0.5 mg/mL solution.
-
Analysis: Inject the sample and integrate all peaks with an area greater than 0.05% of the total area. Purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure of a compound. For purity validation, ¹H NMR is exceptionally powerful. Every chemically distinct proton in the molecule gives rise to a signal, and the signal's position (chemical shift), splitting pattern, and integration (area) provide a unique fingerprint. The presence of impurities with protons will result in extra, unexpected signals in the spectrum.
Advantages vs. Other Methods:
-
Definitive Structural Confirmation: Provides an unambiguous confirmation of the compound's identity.
-
Detects a Wide Range of Impurities: Can detect any proton-containing impurity, including those not visible by UV detection in HPLC.
-
Quantitative Potential (qNMR): With an internal standard of known purity and weight, NMR can be used as a primary quantitative method.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical to ensure all relevant protons are visible and do not exchange.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale (e.g., to the residual solvent peak of DMSO at 2.50 ppm).
-
Analysis:
-
Assign Signals: Assign all peaks in the spectrum to the protons of this compound.
-
Check Integrations: Verify that the relative integrals of the assigned peaks match the number of protons they represent (e.g., the methyl group should integrate to 3 protons relative to the aromatic protons).
-
Search for Impurity Peaks: Carefully examine the baseline for any unassigned peaks. The integration of these peaks relative to the main compound's peaks can provide an estimate of the impurity level.
-
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerhouse for confirming molecular identity and identifying unknown impurities. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy (typically within 5 ppm), allowing for the confident determination of its elemental formula.[14]
Advantages vs. Other Methods:
-
Unambiguous Molecular Weight Confirmation: Provides direct evidence of the compound's molecular weight.
-
High Sensitivity: Can detect and identify trace-level impurities.
-
Structural Elucidation of Unknowns: Fragmentation patterns (MS/MS) can be used to deduce the structure of unknown impurities detected in the HPLC chromatogram.[16]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An LC system coupled to a mass spectrometer, preferably a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap.
-
LC Method: Use the same HPLC method as described in section 4.1 to ensure chromatographic peaks can be correlated.
-
Ionization Source: Electrospray Ionization (ESI) is common for polar molecules like this. Run in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer Scan Range: Set a wide scan range (e.g., m/z 50-500) to detect the parent ion and any potential lower or higher mass impurities.
-
Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated this compound. The retention time should match the main peak in the UV chromatogram.
-
Verify that the measured accurate mass of this peak is within 5 ppm of the theoretical mass.
-
Examine the mass spectra of smaller peaks in the chromatogram to identify potential impurities by their molecular weight.
-
Elemental Analysis (EA)
Principle & Rationale: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (and sometimes other elements like sulfur) in a sample.[17][18] The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical percentages calculated from the compound's empirical formula.
Advantages vs. Other Methods:
-
Fundamental Purity Check: Provides a direct measure of the correctness of the elemental composition of the bulk sample.
-
Detects Non-UV Active/Non-Ionizable Impurities: Can indicate the presence of impurities that are invisible to HPLC-UV or MS, such as inorganic salts.
Trustworthiness: The acceptance criterion for elemental analysis is widely established in scientific literature and by academic journals. A match between the found and calculated values for carbon, hydrogen, and nitrogen to within ±0.4% is considered strong evidence of high purity.[14][15]
Caption: Logic of Elemental Analysis for purity validation.
Experimental Protocol: Elemental Analysis
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: The sample must be meticulously dried to remove all traces of residual solvent and water, as their presence will significantly alter the C, H, and N percentages. Drying under high vacuum at a slightly elevated temperature is recommended.
-
Analysis: Accurately weigh 1-3 mg of the dried sample into a tin capsule. The instrument will then perform the combustion and analysis automatically.
-
Calculation:
-
Theoretical %C: (Mass of C in formula / Total MW) * 100 = (7 * 12.01 / 152.15) * 100 = 55.26%
-
Theoretical %H: (Mass of H in formula / Total MW) * 100 = (8 * 1.01 / 152.15) * 100 = 5.30%
-
Theoretical %N: (Mass of N in formula / Total MW) * 100 = (2 * 14.01 / 152.15) * 100 = 18.41%
-
-
Validation: Compare the experimental results to the theoretical values. The difference for each element should be less than or equal to 0.4%.
Conclusion: Synthesizing Data for a Definitive Purity Statement
Validating the purity of a synthesized compound like this compound is a comprehensive process that relies on the intelligent application of orthogonal analytical techniques.
-
HPLC provides the primary quantitative assessment of purity.
-
NMR confirms the structural identity and integrity of the main component.
-
Mass Spectrometry provides unambiguous confirmation of the molecular weight and helps identify unknowns.
-
Elemental Analysis validates the fundamental elemental composition of the bulk material.
Only when the data from all these methods are consistent and meet their respective acceptance criteria can a batch be confidently declared as "pure" and suitable for its intended use in further research and development. This rigorous, multi-faceted approach ensures scientific integrity and is a critical step in the journey of developing safe and effective medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. tasianinch.com [tasianinch.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 8. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. fortis-technologies.com [fortis-technologies.com]
- 12. particle.dk [particle.dk]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. azom.com [azom.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 5-Amino-2-methylnicotinic Acid for Research and Development
Introduction: The Significance of 5-Amino-2-methylnicotinic Acid
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a prevalent feature in a range of biologically active molecules, serving as a crucial intermediate in the synthesis of compounds targeting inflammatory and neurological disorders. Furthermore, its utility extends to the agrochemical sector, where it contributes to the development of novel pesticides and herbicides. The strategic placement of the amino, carboxylic acid, and methyl groups provides multiple points for synthetic diversification, making it a valuable starting material for creating libraries of novel compounds.
Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two distinct synthetic methodologies, offering detailed experimental protocols, quantitative data, and a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the most appropriate route for their specific needs.
Methodology 1: Synthesis via Reduction of a Nitro Precursor
This synthetic approach is a classic and reliable two-step process, commencing with the nitration of a commercially available starting material, 2-methylnicotinic acid, followed by the reduction of the resulting nitro intermediate. This pathway is often favored for its straightforward transformations and the use of common, well-understood reagents.
Workflow Overview
Caption: Workflow for the synthesis of this compound via a nitro-reduction pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-5-nitronicotinic acid
-
Rationale: The nitration of the pyridine ring is an electrophilic aromatic substitution. The use of a strong acid mixture (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The directing effects of the existing substituents on the 2-methylnicotinic acid ring favor substitution at the C-5 position. Sulfuric acid also serves to protonate the ring nitrogen, which deactivates the ring towards electrophilic attack, but the reaction is still feasible under forcing conditions.
-
Procedure:
-
In a thick-walled glass reactor equipped with a magnetic stirrer and a reflux condenser, cautiously add 2-methylnicotinic acid (13.7 g, 100 mmol) to concentrated sulfuric acid (98%, 50 mL) while cooling in an ice-water bath.
-
Once the solid is fully dissolved, slowly add fuming nitric acid (95%, 15 mL) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
A precipitate will form. Adjust the pH of the cold slurry to approximately 3-4 with a saturated solution of sodium hydroxide (NaOH).
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 60°C to yield 2-methyl-5-nitronicotinic acid as a pale-yellow solid.
-
Step 2: Synthesis of this compound
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a common and highly efficient transformation. The Béchamp reduction, using iron metal in an acidic medium (typically hydrochloric or acetic acid), is a classic, cost-effective, and scalable method.[1] Iron(II) chloride (FeCl₂) is generated in situ, which is the actual reducing agent. This method is generally selective for the nitro group, leaving other functional groups like the carboxylic acid and the pyridine ring intact.[2]
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 2-methyl-5-nitronicotinic acid (18.2 g, 100 mmol), ethanol (150 mL), and water (50 mL).
-
To this suspension, add iron powder (28.0 g, 500 mmol).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise via an addition funnel. The reaction is exothermic.
-
Maintain the reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in hot water and adjust the pH to approximately 7 with aqueous ammonia.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Methodology 2: Synthesis via Amination of a Halogenated Precursor
This alternative route involves the initial synthesis of a halogenated pyridine derivative, followed by a nucleophilic substitution to introduce the amino group. This strategy can be advantageous if the halogenated intermediate is readily accessible or if the nitration conditions of Method 1 are not compatible with other functional groups on a more complex substrate.
Workflow Overview
Caption: Workflow for the synthesis of this compound via a bromo-amination pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methylnicotinic Acid
-
Rationale: The direct bromination of nicotinic acid derivatives can be challenging. However, carrying out the reaction in the presence of thionyl chloride is an effective method. Thionyl chloride likely converts the carboxylic acid to the more reactive acyl chloride in situ, and the conditions facilitate electrophilic bromination at the 5-position. The use of an iron catalyst can further enhance the reaction rate and yield.[3]
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-methylnicotinic acid (13.7 g, 100 mmol) in thionyl chloride (50 mL).
-
Add a catalytic amount of iron powder (0.5 g).
-
Heat the mixture to 70°C and add bromine (6.2 mL, 120 mmol) dropwise over 30 minutes.
-
After the addition, maintain the reflux for 6-8 hours until the reaction is complete (monitored by TLC or ¹H NMR of an aliquot).
-
Cool the mixture and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water.
-
Adjust the pH of the resulting solution to ~3 with a 4N potassium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 5-bromo-2-methylnicotinic acid.
-
Step 2: Synthesis of this compound
-
Rationale: This step utilizes a copper-catalyzed nucleophilic aromatic substitution reaction. The bromo-substituent on the electron-deficient pyridine ring is displaced by ammonia. Copper(II) sulfate acts as a catalyst, facilitating the C-N bond formation.[4] This reaction is typically performed in a sealed vessel under pressure to maintain a sufficient concentration of aqueous ammonia at the required temperature.
-
Procedure:
-
In a high-pressure autoclave, combine 5-bromo-2-methylnicotinic acid (21.6 g, 100 mmol), aqueous ammonia (28%, 70 mL), and copper(II) sulfate pentahydrate (2.5 g, 10 mmol).
-
Seal the autoclave and heat the mixture to 120-130°C with stirring for 16-20 hours.
-
After cooling the reactor to room temperature, vent any excess pressure.
-
Transfer the reaction mixture to a beaker and add a saturated solution of sodium sulfide to precipitate the copper ions as copper sulfide.
-
Filter the mixture to remove the black precipitate.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5.
-
Cool the solution in an ice bath to induce crystallization of the product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for each synthetic route are summarized below. Note that yields and costs are estimates based on literature precedents for similar transformations and may vary based on experimental scale and reagent pricing.
| Parameter | Methodology 1: Nitro Reduction | Methodology 2: Bromo-Amination |
| Starting Material | 2-Methylnicotinic Acid | 2-Methylnicotinic Acid |
| Key Reagents | H₂SO₄, HNO₃, Fe, HCl | SOCl₂, Br₂, NH₃, CuSO₄ |
| Number of Steps | 2 | 2 |
| Estimated Overall Yield | 65-75% | 60-70% |
| Purity | Generally high after crystallization | High, requires recrystallization |
| Reaction Conditions | High temp. nitration (90°C), reflux | Reflux, High pressure/temp. amination (120-130°C) |
| Safety & Handling | Use of fuming nitric and sulfuric acids requires extreme caution. The reduction step is exothermic. | Use of bromine and thionyl chloride requires a well-ventilated fume hood and careful handling. The amination step requires a pressure vessel. |
| Cost-Effectiveness | Reagents are generally inexpensive and readily available bulk chemicals. | Bromine and the use of a pressure reactor can increase costs, especially at scale. |
| Scalability | Both steps are readily scalable. The Béchamp reduction is a well-established industrial process. | Scalability of the high-pressure amination step requires specialized equipment. |
| Environmental Impact | Generates significant acidic waste and iron sludge from the reduction step. | Use of halogenated reagents and copper catalyst, which require appropriate waste disposal. |
Expert Insights and Recommendations
Methodology 1 (Nitro Reduction) stands out as the more conventional and likely more cost-effective route for large-scale production. The reagents are commodity chemicals, and the reaction procedures, while requiring careful handling of strong acids, are standard in process chemistry. The main drawback is waste management, particularly the disposal of acidic effluent and iron sludge. However, the overall process is robust and generally provides high yields and purity.
Methodology 2 (Bromo-Amination) offers a viable alternative, particularly if the nitration step in Method 1 proves to be low-yielding or produces undesired isomers for a specific, more complex derivative of the starting material. The copper-catalyzed amination is a powerful transformation. However, the use of bromine, thionyl chloride, and a high-pressure reactor introduces significant safety, equipment, and cost considerations. This route might be more suitable for smaller, laboratory-scale syntheses or when seeking an alternative pathway for intellectual property purposes.
References
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. 5-Aminonicotinic acid | 24242-19-1 [amp.chemicalbook.com]
Bridging the Digital and the Biological: A Comparative Guide to the In Silico and In Vitro Activity of 5-Amino-2-methylnicotinic Acid Derivatives
In the contemporary landscape of drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides a technical comparison of in silico and in vitro methodologies for assessing the biological activity of 5-Amino-2-methylnicotinic acid derivatives. As researchers and drug development professionals, understanding the correlation, or lack thereof, between predictive models and benchtop assays is critical for accelerating the identification of promising therapeutic candidates. While direct comparative studies on this compound derivatives are emerging, this guide synthesizes data from closely related 5-aminonicotinic acid and 2-aminonicotinamide analogs to provide a robust framework for evaluation.
The Rationale: Why Compare In Silico and In Vitro Approaches?
The drug discovery pipeline is a resource-intensive endeavor. In silico techniques, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, offer a rapid and cost-effective means to screen large libraries of compounds and prioritize those with the highest probability of biological activity and favorable pharmacokinetic profiles[1][2]. However, these computational models are predictive and rely on algorithms and scoring functions that approximate complex biological interactions.
In vitro assays, conversely, provide empirical data on a compound's activity in a controlled biological system, such as an isolated enzyme or a cell line. These experiments are the gold standard for validating the hypotheses generated from in silico studies. A strong correlation between in silico predictions and in vitro results builds confidence in the computational models and the therapeutic potential of the investigated compounds. Discrepancies, on the other hand, can highlight limitations in the predictive models or reveal unexpected biological activities, both of which are valuable insights for guiding further research.
This guide will explore the practical application of both approaches, using examples from the broader class of nicotinic acid derivatives to illuminate the path for research into this compound and its analogs.
In Silico Exploration: Predicting Biological Potential
In silico studies for nicotinic acid derivatives often focus on identifying potential protein targets and predicting how strongly these compounds might interact with them. Molecular docking is a key technique used for this purpose.
Experimental Workflow: Molecular Docking
The overarching goal of molecular docking is to predict the preferred orientation of a ligand (the this compound derivative) when bound to a specific protein target to form a stable complex. The strength of this interaction is estimated using a scoring function, which provides a numerical value (e.g., binding energy in kcal/mol) that helps in ranking different compounds.
Caption: A generalized workflow for in silico molecular docking studies.
Key Insights from In Silico Studies of Related Compounds
Studies on nicotinic acid derivatives have successfully used molecular docking to predict interactions with various enzymes. For instance, research on a series of nicotinic acid acylhydrazone derivatives identified potential interactions with the Escherichia coli Nitroreductase enzyme[3]. The docking results for the most active compounds revealed key hydrogen bond interactions with amino acid residues such as LYS74, LYS14, GLU165, THR41, ARG121, and ASN117[3]. This level of detail is invaluable for understanding the structural basis of activity and for designing future derivatives with improved potency.
In Vitro Validation: Measuring Biological Activity
In vitro assays are essential for confirming the predictions made by in silico models and for quantifying the biological activity of the synthesized compounds. A range of assays can be employed depending on the predicted target and desired therapeutic effect.
Experimental Workflow: Enzyme Inhibition Assay
A common in vitro experiment is the enzyme inhibition assay, which measures how effectively a compound can block the activity of a specific enzyme. The result is often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Quantitative Data from In Vitro Studies of Related Compounds
Research on 5-amino-nicotinic acid derivatives has demonstrated their potential as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. The in vitro inhibitory activities of these compounds were quantified, with IC50 values for α-amylase ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL and for α-glucosidase from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL[4].
Similarly, novel 2-aminonicotinamide derivatives have been evaluated for their antifungal activity. Several of these compounds showed potent in vitro activity against Candida albicans, with MIC80 values (the minimum concentration to inhibit 80% of fungal growth) as low as 0.0313 μg/mL[5].
Comparative Analysis: Correlating In Silico Predictions with In Vitro Results
The true power of a combined computational and experimental approach lies in the correlation of their findings. A strong positive correlation, where compounds predicted to be highly active in silico also demonstrate potent activity in vitro, validates the computational model and provides a strong foundation for further development.
| Compound Class | In Silico Target Prediction | In Vitro Activity | Correlation | Reference |
| Nicotinic Acid Acylhydrazones | E. coli Nitroreductase | Antibacterial (Gram-positive) | Good qualitative correlation | [3] |
| 5-Amino-nicotinic Acid Derivatives | α-Amylase, α-Glucosidase | Enzyme Inhibition | Supportive docking poses for active compounds | [4][6] |
| 2-Aminonicotinamide Derivatives | Glycosylphosphatidylinositol (GPI) biosynthesis inhibitors (by design) | Antifungal | Design hypothesis confirmed by potent activity | [5] |
Table 1: Summary of In Silico and In Vitro Findings for Related Nicotinic Acid Derivatives.
In the case of nicotinic acid acylhydrazones, the in silico prediction of nitroreductase as a target aligns with the observed antibacterial activity, particularly against strains where this enzyme is relevant[3]. For the 5-amino-nicotinic acid derivatives, the molecular docking studies helped to rationalize the observed enzyme inhibitory activities by revealing plausible binding modes within the active sites of α-amylase and α-glucosidase[4][6].
Future Directions for this compound Derivatives
The insights gained from the study of structurally related compounds provide a clear roadmap for the investigation of this compound derivatives. The addition of a methyl group at the 2-position of the pyridine ring can be expected to influence the compound's steric and electronic properties, which may, in turn, affect its binding affinity for various targets and its pharmacokinetic profile.
Future research should focus on:
-
In Silico Screening: Docking studies of this compound derivatives against a panel of relevant biological targets (e.g., kinases, reductases, glycosidases) to generate initial hypotheses.
-
Chemical Synthesis: Efficient synthesis of a library of this compound derivatives with diverse substitutions to explore structure-activity relationships.
-
In Vitro Validation: A tiered approach to in vitro testing, starting with primary screening against the top-ranked targets from the in silico analysis, followed by more comprehensive profiling of the most active compounds.
By integrating these computational and experimental strategies, the path to discovering novel therapeutic agents from the this compound scaffold can be navigated with greater efficiency and a higher probability of success.
References
- 1. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 2. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Selectivity of 5-Amino-2-methylnicotinic Acid Based Compounds
The 5-Amino-2-methylnicotinic acid scaffold is a versatile starting point in medicinal chemistry, serving as a foundational structure for developing novel therapeutics targeting a wide array of biological targets, from enzymes to receptors involved in inflammatory and neurological disorders.[1] However, the promise of any new chemical entity hinges not just on its potency at the intended target, but also on its selectivity. A lack of selectivity, where a compound interacts with unintended off-targets, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its mechanism of action.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically assessing the selectivity of novel compounds derived from the this compound scaffold. We will move beyond simple potency measurements to explain the causality behind experimental choices, describe self-validating protocols, and present methods for clear data interpretation. The principles discussed here are exemplified by the rigorous selectivity profiling conducted for well-established drug classes like PARP inhibitors, which, despite being highly selective as a class, show compound-specific off-target effects that can influence their clinical utility.[2]
The Imperative of Selectivity Profiling
In drug discovery, selectivity is the measure of a compound's ability to interact with its intended biological target over other targets.[3] High selectivity is a cornerstone of modern therapeutics, as it is directly linked to the safety and efficacy profile of a drug candidate. For a versatile scaffold like this compound, from which derivatives could be designed to target diverse protein families (e.g., kinases, GPCRs, or metabolic enzymes), a robust selectivity assessment is not just recommended; it is essential.
The key reasons for prioritizing selectivity profiling are:
-
Minimizing Off-Target Toxicity: Unintended interactions are a primary cause of adverse drug reactions. Proactively identifying these interactions early in development can save significant time and resources.
-
Elucidating Mechanism of Action: A compound's observed biological effect should be confidently attributed to its interaction with the primary target. Off-target effects can confound this understanding.
-
Discovering New Therapeutic Opportunities: In some cases, identified off-targets can present opportunities for drug repositioning or poly-pharmacology, where engaging multiple targets is therapeutically beneficial.[4]
This guide outlines a tiered, systematic approach to selectivity profiling, beginning with broad, unbiased screening and moving towards more focused, hypothesis-driven validation.
A Systematic Workflow for Selectivity Assessment
A successful selectivity profiling campaign follows a logical progression from initial biochemical validation to in-depth cellular characterization. The goal is to build a comprehensive picture of a compound's interaction landscape.
Caption: A tiered workflow for assessing compound selectivity.
Experimental Protocols for Key Methodologies
The trustworthiness of a selectivity profile is built upon robust and well-validated experimental methods. Here, we detail the protocols for two powerful and complementary techniques.
Biochemical Selectivity: Fluorescence Polarization (FP) Binding Assay
Principle: FP is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled probe (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly, depolarizing emitted light. When bound to the protein, its tumbling slows, and the polarization of light is maintained. A test compound that competes with the tracer for the binding site will displace it, causing a decrease in polarization. This method is highly adaptable for high-throughput screening.[5]
Protocol for Assessing Selectivity of "Compound X" against Target A vs. Off-Target B:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). The exact composition should be optimized for protein stability.
-
Proteins: Reconstitute purified, recombinant Target A and Off-Target B to a working concentration (e.g., 20 nM).
-
Fluorescent Tracer: Prepare a fluorescently labeled ligand known to bind both targets. Its concentration should be at or below its dissociation constant (Kd) for the primary target (e.g., 5 nM).
-
Compound X: Prepare a serial dilution series of Compound X in DMSO, then dilute further into the assay buffer. A typical starting range is 100 µM to 1 nM.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of serially diluted Compound X to the assay wells. Include "no compound" (DMSO vehicle) controls for maximum polarization and "no protein" controls for minimum polarization.
-
Add 10 µL of the protein solution (10 nM final concentration of either Target A or Off-Target B) to the appropriate wells.
-
Add 5 µL of the fluorescent tracer solution (2.5 nM final concentration).
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped with appropriate filters for the chosen fluorophore, measuring fluorescence polarization (mP).
-
-
Data Analysis:
-
Plot the mP values against the logarithm of Compound X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both Target A and Off-Target B.
-
The Selectivity Index is calculated as: IC50 (Off-Target B) / IC50 (Target A). A higher index indicates greater selectivity for Target A.
-
Cellular Selectivity: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures the thermal stability of proteins directly in a cellular environment. Ligand binding typically stabilizes a protein, increasing its melting temperature. By heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, one can determine target engagement. When coupled with mass spectrometry, this technique provides an unbiased, proteome-wide view of a compound's interactions.[6]
Protocol for Unbiased Selectivity Profiling via CETSA-MS:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line expressing the intended target) to ~80% confluency.
-
Treat the cells with Compound X at a relevant concentration (e.g., 10x the cellular IC50) or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 42°C to 64°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Immediately cool the samples on ice.
-
-
Protein Extraction and Preparation:
-
Lyse the cells by freeze-thaw cycles or another non-denaturing method.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized proteins.
-
Perform a protein concentration assay (e.g., BCA) to normalize protein amounts.
-
Prepare the samples for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing). This will identify and quantify thousands of proteins in each sample.
-
-
Data Analysis:
-
For each identified protein, plot the relative soluble fraction as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for a specific protein in the compound-treated sample indicates stabilization and direct binding.
-
The primary target should show a significant thermal shift. Any other proteins showing a similar or greater shift are identified as potential off-targets.
-
Caption: Workflow for a CETSA® experiment.
Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for comparing the selectivity of different compounds. A summary table is the most effective format.
Case Study: Selectivity Profile of Two Hypothetical JAK2 Inhibitors
Let's consider two compounds derived from the this compound scaffold, Compound A8 and Compound B2 , designed as inhibitors of the Janus Kinase 2 (JAK2) enzyme to treat myeloproliferative neoplasms.[7] Their selectivity is assessed against other members of the JAK family (JAK1, JAK3, TYK2) and an unrelated kinase, FLT3.
Table 1: Comparative Selectivity Profile of JAK2 Inhibitors
| Compound | Target | IC50 (nM) [Biochemical Assay] | Selectivity Index (vs. JAK2) | Cellular Target Engagement (CETSA ΔTm, °C) |
| Compound A8 | JAK2 | 5 | - | +5.2 |
| JAK1 | 193 | 38.6x | +1.1 | |
| JAK3 | 273 | 54.6x | +0.8 | |
| TYK2 | 206 | 41.2x | +0.9 | |
| FLT3 | >10,000 | >2000x | No Shift | |
| Compound B2 | JAK2 | 8 | - | +4.8 |
| JAK1 | 24 | 3.0x | +3.5 | |
| JAK3 | 480 | 60.0x | +1.0 | |
| TYK2 | 32 | 4.0x | +3.1 | |
| FLT3 | >10,000 | >1250x | No Shift |
Interpretation:
-
Compound A8 demonstrates excellent potency against JAK2 with an IC50 of 5 nM.[7] Crucially, it exhibits high selectivity against other JAK family members, with selectivity indices ranging from ~39-fold to ~55-fold.[7] This biochemical selectivity is confirmed in a cellular context, where CETSA shows a significant thermal stabilization of JAK2 (+5.2°C) but only minor shifts for other JAKs. This profile suggests a lower risk of off-target effects related to the inhibition of JAK1 or TYK2.
-
Compound B2 is also a potent JAK2 inhibitor but shows poor selectivity against JAK1 and TYK2 (3-fold and 4-fold, respectively). The CETSA data corroborates this, showing substantial thermal shifts for JAK1 and TYK2, indicating significant target engagement in cells. While potent, this compound carries a higher risk of side effects associated with pan-JAK inhibition.
Conclusion
For a versatile chemical starting point like this compound, the path to a successful therapeutic candidate is paved with rigorous, quantitative, and multi-faceted analysis. Potency alone is an incomplete metric. By implementing a systematic workflow that combines biochemical screening, unbiased proteomic approaches, and cellular validation, researchers can build a comprehensive selectivity profile. This in-depth understanding allows for more informed decisions, minimizes the risk of late-stage failure due to unforeseen toxicity, and ultimately leads to the development of safer and more effective medicines. The methodologies and principles outlined in this guide provide a robust framework to achieve that goal.
References
- 1. This compound [myskinrecipes.com]
- 2. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. researchgate.net [researchgate.net]
- 5. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Amino-2-methylnicotinic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when the data is collected. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Amino-2-methylnicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our commitment to rigor must extend to the entirety of our experimental workflow, including the responsible management of chemical waste.
Hazard Identification and Immediate Safety Precautions
Based on the SDS for similar compounds like 5-Methylnicotinic acid, this chemical is generally considered hazardous.[1][2] It is often classified as causing skin and serious eye irritation.[1][3][4] Therefore, it is crucial to handle this compound and its waste with appropriate care to avoid direct contact.
Immediate Actions and Personal Protective Equipment (PPE):
Your first line of defense is a combination of engineering controls and appropriate PPE. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles or a combination of safety glasses and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | Generally not required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1][4] | Prevents inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9] The following procedures provide a general framework; however, always consult your institution's Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EHS) office for specific requirements.[5][10]
Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][11] The original product container can be used if it is in good condition.[11] Do not use food-grade containers.[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[12] The label should also include the accumulation start date and the associated hazards (e.g., "Irritant").
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be under the direct control of laboratory personnel and away from general work areas.[9][11] Ensure that it is segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Disposal of Solid Waste
For pure, solid this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves):
-
Collection: Carefully place the solid waste into the designated hazardous waste container.
-
Avoid Dust Formation: Handle the solid waste in a manner that minimizes the generation of dust.[1][13][14]
-
Secure Closure: After adding waste, securely close the container lid.
Disposal of Contaminated Solutions
Aqueous or solvent-based solutions containing this compound must be treated as hazardous waste.
-
Prohibition of Sewer Disposal: Under no circumstances should solutions containing this chemical be poured down the drain.[8][15] This is to prevent the contamination of waterways and potential damage to the sewer system.
-
Collection: Pour the solution into a designated hazardous waste container for liquids, ensuring it is compatible with the solvent used.
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Rinsing: For containers of chemicals that are not acutely toxic, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[16]
-
Subsequent Rinses: After the initial rinse is collected, the container can be rinsed again, and the subsequent rinses may be permissible for drain disposal depending on your institution's policies.
-
Defacing: Once thoroughly rinsed and air-dried, deface the label on the container before disposal in the regular trash or glass recycling, as per your facility's procedures.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the EHS office.
-
Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE as outlined in Table 1.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
The Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Caption: Disposal Decision Workflow for this compound
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to these procedures, researchers can ensure a safe laboratory environment, maintain compliance with regulations, and contribute to the broader goal of environmental stewardship. Always remember that your institution's Environmental Health and Safety office is your most valuable resource for guidance on chemical waste management.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. osha.gov [osha.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. compliancy-group.com [compliancy-group.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. carlroth.com [carlroth.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
